SCO-PEG2-Maleimide
Description
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Properties
Molecular Formula |
C22H31N3O7 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H31N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h8-9,18H,1-4,6,10-17H2,(H,23,26)(H,24,29) |
InChI Key |
QIUCIYGBCCFIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SCO-PEG2-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the heterobifunctional crosslinker, SCO-PEG2-Maleimide. This reagent is instrumental in the field of bioconjugation, enabling the precise and efficient linkage of two distinct molecular entities. This guide will delve into the dual reaction chemistries inherent to this linker, provide detailed experimental protocols, present quantitative data for reaction kinetics and stability, and visualize the key pathways and workflows.
Core Principles: Dual Reactivity for Sequential Bioconjugation
This compound is a powerful tool in bioconjugation due to its possession of two distinct and selectively reactive functional groups: a strained cyclooctyne (SCO, specifically an azadibenzocyclooctyne) and a maleimide. These groups react with high specificity towards azides and thiols, respectively, allowing for a controlled, stepwise conjugation process. The polyethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SCO moiety participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a bioorthogonal "click chemistry" reaction that proceeds efficiently without the need for a cytotoxic copper catalyst. The high ring strain of the cyclooctyne significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage. This reaction is highly selective, as neither the strained alkyne nor the azide will typically react with other functional groups found in biological systems.
Thiol-Maleimide Michael Addition
The maleimide group reacts with thiol (sulfhydryl) groups, most commonly found in cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Quantitative Data
The efficiency and stability of the conjugations mediated by this compound are critical for the development of robust bioconjugates. The following tables summarize key quantitative data for the SPAAC and thiol-maleimide reactions.
| Parameter | Value | Conditions | Significance |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | Varies with specific azide and solvent | Indicates a fast reaction rate suitable for in vitro and in vivo applications. |
| Temperature | 4 - 37 °C | Physiological conditions | Reaction proceeds efficiently at biologically relevant temperatures. |
| pH | 4 - 10 | Wide range | Reaction is not highly sensitive to pH, providing flexibility in experimental design. |
| Catalyst | None required | Bioorthogonal | Avoids cytotoxicity associated with copper catalysts. |
| Parameter | Value | Conditions | Significance |
| Optimal pH | 6.5 - 7.5 | PBS, Tris, or HEPES buffer | Maximizes selectivity for thiols over other nucleophiles like amines. |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | 10-20 fold molar excess of maleimide | High efficiency of conjugation can be achieved under mild conditions. |
| Half-life of N-alkyl Thiosuccinimide (Hydrolysis) | ~27 hours | pH 7.4, 37°C | The formed thioether bond can undergo hydrolysis of the succinimide ring, leading to a more stable product that is resistant to the retro-Michael reaction.[1] |
| Retro-Michael Reaction | Half-lives of 3.1 to 258 hours | Dependent on N-substituents and thiol pKa | The thioether bond can be reversible, especially in the presence of other thiols. The rate is influenced by the chemical environment.[2] |
Experimental Protocols
A key application of this compound is the sequential conjugation of two different molecules, for example, a protein to another protein or a small molecule. The significant difference in reaction kinetics between the thiol-maleimide and SPAAC reactions allows for a controlled, two-step process. The thiol-maleimide reaction is generally faster and should be performed first.
Step 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to the maleimide moiety of this compound.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5 (degassed and thiol-free)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Prepare the Thiol-Containing Protein: Dissolve the protein in the conjugation buffer. If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Perform the Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-containing molecule to the SCO moiety of the purified conjugate from Step 1.
Materials:
-
Purified SCO-functionalized protein from Step 1
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Azide-Containing Molecule: Dissolve the azide-containing molecule in the reaction buffer.
-
Perform the Conjugation Reaction: Add a 1.5-5 fold molar excess of the azide-containing molecule to the solution of the SCO-functionalized protein.
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.
-
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted azide-containing molecule.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.
References
An In-Depth Technical Guide to SCO-PEG2-Maleimide: Structure, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, the strategic design of bioconjugates is paramount for advancing targeted therapies and diagnostic agents. SCO-PEG2-Maleimide is a heterobifunctional crosslinker that offers precise covalent modification of biomolecules. This guide provides a comprehensive overview of its structure, a plausible synthetic route, and detailed protocols for its application in bioconjugation.
Core Structure and Functionality
This compound is a molecule meticulously designed for bioorthogonal and thiol-specific ligations. Its structure consists of three key functional components:
-
Sydnone-constrained Cyclooctyne (SCO): This strained alkyne moiety is at the forefront of copper-free click chemistry. It reacts selectively with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling the linking of molecules in complex biological environments without the need for a cytotoxic copper catalyst.
-
Two-unit Polyethylene Glycol (PEG2) spacer: The short, hydrophilic PEG linker enhances the solubility of the molecule in aqueous buffers, a critical feature for biological applications. It also provides spatial separation between the conjugated molecules, which can help to preserve their native conformation and function.
-
Maleimide group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction proceeds efficiently at physiological pH to form a stable thioether bond.
The full chemical name for this compound is Cyclooct-2-yn-1-yl [2-[2-[2-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy]ethoxy]ethyl]carbamate.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2141976-23-8 | [1][2] |
| Molecular Formula | C22H31N3O7 | [1] |
| Molecular Weight | 449.5 g/mol | |
| Purity | >95% (HPLC) | |
| Appearance | White to light yellow powder/crystal | |
| Storage | Dry, cool, and dark conditions; -20°C recommended |
Synthesis of this compound
Experimental Protocol: Proposed Synthesis
This proposed protocol is based on general laboratory procedures for the synthesis of related bifunctional crosslinkers.
Step 1: Synthesis of Boc-NH-PEG2-Maleamic Acid
-
Dissolve commercially available Boc-NH-PEG2-NH2 in a suitable aprotic solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add maleic anhydride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude maleamic acid.
Step 2: Cyclization to form Boc-NH-PEG2-Maleimide
-
Dissolve the crude maleamic acid in acetic anhydride.
-
Add a catalytic amount of a mild base, such as sodium acetate or triethylamine.
-
Heat the mixture to 60-80°C and stir for 1-2 hours.
-
Monitor the formation of the maleimide by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration and wash with cold ether. Dry the product under vacuum.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected PEG-maleimide in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.
Step 4: Synthesis of this compound
-
In a separate flask, dissolve cyclooctynol in anhydrous DCM and cool to 0°C.
-
Under an inert atmosphere, add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine or diisopropylethylamine) to form the cyclooctynyl chloroformate in situ.
-
In another flask, dissolve the deprotected H2N-PEG2-Maleimide from Step 3 in anhydrous DCM and add a non-nucleophilic base.
-
Slowly add the solution of the activated cyclooctynol to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1% HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Protocol: Bioconjugation to Thiol-Containing Molecules
The following is a general protocol for the conjugation of this compound to a protein containing cysteine residues. This protocol should be optimized for each specific application.
Materials Required
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. Buffers should be degassed to minimize oxidation of thiols.
-
Anhydrous DMSO or DMF to prepare a stock solution of the maleimide reagent.
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced. DTT should be avoided as it contains a thiol group.
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.
Procedure
-
Prepare the Protein Solution: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the Conjugate: Remove the excess, unreacted this compound and any byproducts by SEC or dialysis. The choice of purification method will depend on the scale of the reaction and the properties of the protein conjugate.
The following diagram illustrates the workflow for a typical bioconjugation experiment.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in various advanced applications:
-
Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach a cytotoxic drug to a monoclonal antibody via a cysteine residue, while the SCO group allows for the subsequent attachment of an imaging agent or another payload through copper-free click chemistry.
-
Targeted Drug Delivery: The PEG linker enhances the pharmacokinetic properties of the resulting conjugate, and the dual functionalities allow for the construction of complex, targeted drug delivery systems.
-
Development of Probes and Diagnostics: this compound can be used to link proteins to surfaces or to fluorescent dyes and other reporter molecules for use in diagnostic assays and cellular imaging.
References
The Strategic Role of the PEG Spacer in SCO-PEG2-Maleimide: A Technical Guide for Advanced Bioconjugation
For Immediate Release
In the intricate landscape of modern drug development and scientific research, the precise and stable linkage of molecules is paramount. The heterobifunctional linker, SCO-PEG2-Maleimide, has emerged as a critical tool for creating complex bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and targeted therapies. This technical guide provides an in-depth exploration of the core component of this linker: the polyethylene glycol (PEG) spacer. We will delve into its physicochemical properties, its role in sophisticated bioconjugation strategies, and provide detailed experimental protocols for its application.
Core Concepts: Understanding the this compound Linker
This compound is a versatile chemical entity featuring three key components:
-
A cyclooctyne (SCO) group: This strained alkyne facilitates copper-free click chemistry, a bioorthogonal reaction that allows for the highly specific and efficient conjugation to azide-containing molecules, even in complex biological environments.
-
A maleimide group: This moiety readily and selectively reacts with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form stable thioether bonds.
-
A discrete PEG2 spacer: This central polyethylene glycol chain, consisting of two ethylene glycol units, physically separates the cyclooctyne and maleimide reactive groups.
The strategic placement of the PEG2 spacer is not merely for separation; it imparts crucial properties to the linker and the resulting bioconjugate, significantly influencing its behavior and efficacy.
The Pivotal Functions of the PEG2 Spacer
The PEG2 spacer plays a multifaceted role in optimizing bioconjugation reactions and enhancing the properties of the final conjugate.
Enhanced Hydrophilicity and Solubility
Many potent therapeutic payloads and fluorescent dyes are hydrophobic, leading to challenges with aggregation and solubility in aqueous biological systems. The incorporation of the hydrophilic PEG spacer increases the overall water solubility of the linker and the subsequent conjugate, mitigating aggregation and facilitating easier handling and administration.[1]
Reduced Steric Hindrance
The defined length of the PEG2 spacer provides critical spatial separation between the two conjugated molecules. This separation minimizes steric hindrance, ensuring that the biological activity of each component is preserved. For instance, in an antibody-drug conjugate, the spacer prevents the cytotoxic drug from interfering with the antigen-binding site of the antibody.
Improved Pharmacokinetics
The hydrophilic nature of the PEG spacer can influence the pharmacokinetic profile of the bioconjugate. By increasing hydrophilicity, the PEG spacer can potentially lead to a longer circulation half-life and altered biodistribution, which can result in improved drug exposure at the target site.
Defined and Controlled Linkage
Unlike polydisperse PEG linkers, this compound contains a discrete PEG chain of a defined length. This homogeneity ensures uniformity in the final bioconjugate population, leading to more predictable and reproducible pharmacological properties.
Quantitative Data and Physicochemical Properties
A clear understanding of the quantitative aspects of this compound is essential for designing and optimizing conjugation strategies.
| Property | Value | Source |
| Molecular Weight | 449.5 g/mol | [2][3][4] |
| Chemical Formula | C22H31N3O7 | [4] |
| CAS Number | 2141976-23-8 | |
| Purity | >95% (HPLC) | |
| Appearance | White to light yellow powder/crystal | |
| Storage Conditions | 2-8°C, Refrigerator, Dry, Cool and Dark | |
| Estimated Spacer Arm Length | ~20 Å | |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
The dual reactivity of this compound allows for a sequential, tripartite conjugation, enabling the connection of three distinct molecular entities. Below are detailed protocols for this advanced application.
General Considerations
-
Reaction Buffers: For the maleimide-thiol conjugation, use a sulfhydryl-free buffer at a pH of 6.5-7.5, such as phosphate-buffered saline (PBS), Tris, or HEPES. For the copper-free click chemistry reaction, a variety of aqueous buffers can be used.
-
Reduction of Disulfides: If conjugating to a protein with disulfide bonds, these may need to be reduced to generate free thiols. A 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used, followed by incubation at room temperature for 20-30 minutes.
-
Solvent for Linker: Dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF immediately before use.
Protocol 1: Sequential Tripartite Conjugation
This protocol describes the sequential conjugation of a thiol-containing molecule (Molecule A), followed by an azide-containing molecule (Molecule C) to a central biomolecule (Molecule B) using this compound.
Step 1: Conjugation of this compound to a Thiol-Containing Molecule (Molecule A)
-
Preparation of Molecule A: Dissolve the thiol-containing molecule (e.g., a peptide or small molecule) in a degassed reaction buffer (pH 6.5-7.5) to a final concentration of 1-10 mg/mL.
-
Preparation of Linker: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the solution of Molecule A.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted linker using size-exclusion chromatography (e.g., a desalting column) or dialysis. The product of this step is Molecule A conjugated to the SCO-PEG2 portion of the linker (Molecule A-PEG2-SCO).
Step 2: Conjugation of Molecule A-PEG2-SCO to an Azide-Containing Molecule (Molecule B)
-
Preparation of Molecule B: Dissolve the azide-containing molecule (e.g., a modified protein or oligonucleotide) in a suitable reaction buffer.
-
Copper-Free Click Reaction: Add the purified Molecule A-PEG2-SCO from Step 1 to the solution of Molecule B. The molar ratio should be optimized but a 1.5- to 5-fold molar excess of Molecule A-PEG2-SCO is a good starting point.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final tripartite conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove any unreacted components.
Characterization of the Final Conjugate
The final tripartite conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final conjugate and confirm the successful addition of both Molecule A and Molecule B.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the central molecule after conjugation.
-
HPLC/FPLC: High-performance liquid chromatography or fast protein liquid chromatography can be used to assess the purity of the final conjugate and to separate it from any unreacted starting materials.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the tripartite conjugation process.
Caption: Sequential tripartite bioconjugation workflow.
Stability Considerations
The stability of the maleimide-thiol linkage is a critical factor for in vivo applications. The thioether bond formed is generally stable; however, it can be susceptible to a retro-Michael reaction, leading to deconjugation. This process can be influenced by the local environment and the presence of other thiols. The succinimide ring of the maleimide can also undergo hydrolysis, which can impact the stability of the conjugate. The triazole linkage formed via the copper-free click chemistry is highly stable under physiological conditions.
Conclusion
The PEG2 spacer in this compound is a critical design element that significantly enhances the utility of this powerful heterobifunctional linker. Its ability to improve solubility, reduce steric hindrance, and provide a defined linkage distance makes it an invaluable tool for researchers and drug development professionals. By understanding the core principles of its function and following detailed experimental protocols, scientists can effectively leverage this compound to construct novel and complex bioconjugates for a wide range of applications, from targeted drug delivery to advanced molecular imaging.
References
An In-depth Technical Guide to SCO-PEG2-Maleimide for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the demand for highly efficient, specific, and biocompatible ligation chemistries is paramount. Copper-free click chemistry, a bioorthogonal reaction, has emerged as a powerful tool, allowing for the covalent modification of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. At the heart of this technology are strained cyclooctynes, which react rapidly with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC).
This technical guide focuses on a key heterobifunctional linker, SCO-PEG2-Maleimide . This molecule incorporates a bicyclo[6.1.0]nonyne (also known as a cyclooctyne, SCO, or BCN) moiety for copper-free click chemistry and a maleimide group for traditional thiol-reactive conjugation. The short polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules. This unique combination of reactive groups makes this compound a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.
Core Properties of this compound
This compound is a chemical reagent designed for dual-functionalization strategies. Its structure allows for the sequential or simultaneous conjugation of two different molecules.
| Property | Description |
| Molecular Formula | C₂₂H₃₁N₃O₇ |
| Molecular Weight | 449.50 g/mol |
| CAS Number | 2141976-23-8 |
| SCO (BCN) Group | Reacts with azides via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is bioorthogonal and proceeds efficiently under physiological conditions. |
| Maleimide Group | Reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. |
| PEG2 Spacer | A short, hydrophilic diethylene glycol spacer that increases the solubility of the linker and the resulting conjugate in aqueous buffers. It also provides a defined distance between the two conjugated molecules. |
Reaction Kinetics and Stability
The utility of this compound is defined by the kinetics and stability of its two key reactions: the strain-promoted azide-alkyne cycloaddition (SPAAC) and the maleimide-thiol Michael addition.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
The SCO (BCN) moiety of the linker undergoes a [3+2] cycloaddition with an azide. The rate of this reaction is a critical factor for its application in biological systems, where low concentrations and short reaction times are often necessary. The second-order rate constant (k₂) is a measure of the intrinsic reactivity.
The reactivity of the BCN group is significantly influenced by the electronic properties of the azide. Electron-deficient aryl azides react much faster with aliphatic cyclooctynes like BCN.[1][2] This is attributed to an inverse-electron-demand mechanism.[1]
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Bicyclo[6.1.0]non-4-yne (BCN) with Various Azides
| Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
| Benzyl Azide | ~0.06 - 0.1 | Room Temperature | [3] |
| 2-Azidoethanol | 0.19 - 0.21 | 20 °C, Aqueous | [4] |
| p-Nitrophenylazide | 1.4 | Not specified | |
| Electron-Deficient Aryl Azides | 2.0 - 2.9 | Not specified |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Maleimide-Thiol Conjugation and Stability
The maleimide group reacts with free thiols via a Michael addition to form a stable thioether bond. This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5. However, the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.
To mitigate this instability, two main phenomena are relevant:
-
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.
-
Stabilization Strategies: Novel maleimide derivatives have been developed to promote rapid hydrolysis or other stabilizing intramolecular reactions after conjugation.
Table 2: Stability of Maleimide-Thiol Conjugates
| Condition | Stability Observation | Reference(s) |
| Incubation in PBS | <5% decrease in mono-PEGylated product after 7 days at 37°C. | |
| Incubation with 1 mM Glutathione | ~70% of maleimide-PEG conjugate remained intact after 7 days at 37°C. |
Experimental Protocols
The following are generalized protocols for utilizing the dual functionality of this compound. Optimization will be required for specific applications.
Protocol 1: Sequential Dual Labeling of a Protein
This protocol describes the labeling of a protein with two different molecules: one bearing an azide and the other a thiol.
Materials:
-
Protein of interest containing an accessible cysteine residue
-
Azide-functionalized molecule (e.g., a fluorescent dye, biotin, or small molecule drug)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 5-10 mM EDTA
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if cysteine reduction is needed
-
Quenching reagent: L-cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
Step 1: Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL. If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide. Remove excess TCEP using a desalting column.
-
Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer back to the Reaction Buffer.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Azide Molecule Preparation: Dissolve the azide-functionalized molecule in a compatible solvent to a stock concentration of 10 mM.
-
Conjugation: Add a 5- to 10-fold molar excess of the azide-functionalized molecule to the purified SCO-labeled protein from Step 1.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature, protected from light if using a fluorescent dye. The reaction time will depend on the concentration of reactants and the specific azide used.
-
Final Purification: Purify the final dual-labeled protein conjugate using SEC to remove any unreacted azide molecule.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Protocol 2: Assembly of a Targeted Nanoparticle
This protocol outlines the construction of a targeted nanoparticle where a targeting ligand (with a thiol) and a payload (with an azide) are attached to a nanoparticle surface functionalized with this compound.
Materials:
-
Nanoparticles with a surface chemistry amenable to modification (e.g., amine-functionalized)
-
This compound
-
Targeting ligand with a free thiol group (e.g., a cysteine-containing peptide)
-
Azide-functionalized payload (e.g., a cytotoxic drug or imaging agent)
-
Appropriate buffers and solvents
-
Nanoparticle purification method (e.g., centrifugation, tangential flow filtration)
Procedure:
-
Functionalization of Nanoparticles: The surface of the nanoparticles is first functionalized with this compound. The specific chemistry will depend on the nanoparticle's surface groups (e.g., using NHS-ester chemistry to react with amine groups on the nanoparticle to attach the this compound).
-
Purification: The functionalized nanoparticles are purified to remove excess linker.
-
Ligand Conjugation (Maleimide-Thiol Reaction): The thiol-containing targeting ligand is added to the nanoparticle solution and incubated to allow the maleimide-thiol reaction to proceed.
-
Purification: The ligand-conjugated nanoparticles are purified.
-
Payload Conjugation (SPAAC): The azide-functionalized payload is added to the nanoparticle solution and incubated for the SPAAC reaction.
-
Final Purification and Characterization: The final targeted and payload-loaded nanoparticles are purified and characterized for size, zeta potential, drug loading, and targeting ligand density.
Visualizations of Workflows and Pathways
Experimental Workflow for Dual Protein Labeling
The following diagram illustrates the sequential steps involved in labeling a protein with two different functional molecules using this compound.
Caption: Sequential workflow for dual protein labeling using this compound.
Logical Relationship in Antibody-Drug Conjugate (ADC) Assembly
This diagram shows the logical assembly of an antibody-drug conjugate using this compound to link a targeting antibody to a cytotoxic drug.
Caption: Logical assembly of an Antibody-Drug Conjugate (ADC).
Workflow for Targeted Nanoparticle Functionalization
This diagram illustrates a multi-step process for creating a targeted drug delivery nanoparticle.
Caption: Workflow for creating a targeted drug delivery nanoparticle.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that bridges the worlds of copper-free click chemistry and traditional thiol-reactive bioconjugation. Its well-defined structure, coupled with the high reactivity and specificity of its terminal groups, makes it an invaluable tool for researchers, scientists, and drug development professionals. The ability to create complex, dual-functionalized biomolecules and nanoparticles with this linker opens up new avenues for the development of next-generation therapeutics, diagnostics, and research tools. Careful consideration of reaction kinetics, stability, and protocol optimization will enable the full potential of this reagent to be realized in a wide range of applications.
References
- 1. BCN-endo-PEG-Maleimide | AxisPharm [axispharm.com]
- 2. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Step Maleimide-Based Dual Functionalization of Protein N-Termini - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioconjugation Applications of SCO-PEG2-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCO-PEG2-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique structure, featuring a strained cyclooctyne (SCO) group for copper-free click chemistry and a maleimide group for selective reaction with thiols, enables the precise and stable linkage of diverse biomolecules. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on antibody-drug conjugates (ADCs), protein labeling, and hydrogel formation. Detailed experimental protocols, quantitative data, and visual representations of workflows and relevant signaling pathways are presented to facilitate its practical implementation in research and drug development.
Introduction to this compound and its Reaction Chemistry
This compound is a versatile crosslinking reagent that facilitates the covalent attachment of molecules to proteins, peptides, and other biomolecules containing free sulfhydryl groups. The maleimide group reacts specifically with thiols (e.g., from cysteine residues) via a Michael addition reaction to form a stable thioether bond.[1][2] This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5).[3] The SCO group on the other end of the linker allows for subsequent conjugation to an azide-containing molecule through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
The general reaction scheme for the maleimide-thiol conjugation is as follows:
Caption: Reaction of a thiol-containing biomolecule with this compound.
Core Applications of this compound
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] Maleimide-containing linkers are widely used to attach the drug payload to the antibody. The process typically involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide moiety of the linker-drug construct.
Experimental Workflow for ADC Formation:
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Targeting Signaling Pathways with ADCs:
ADCs are designed to target specific antigens on the surface of cancer cells, leading to the internalization of the ADC and the release of the cytotoxic payload, which can then interfere with critical cellular signaling pathways. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer.
Caption: Simplified HER2 signaling pathway and its inhibition by an anti-HER2 ADC.
Protein Labeling
This compound is an excellent reagent for labeling proteins with various tags, such as fluorescent dyes, biotin, or other reporter molecules, for applications in immunoassays, fluorescence microscopy, and flow cytometry. The maleimide group allows for site-specific labeling of cysteine residues, which can be naturally occurring or introduced through site-directed mutagenesis.
Experimental Workflow for Protein Labeling:
Caption: General workflow for labeling a protein with a maleimide-functionalized tag.
Hydrogel Formation
PEG-maleimide hydrogels are formed through the Michael-type addition reaction between multi-arm PEG-maleimide and thiol-containing crosslinkers. These hydrogels are widely used in tissue engineering and regenerative medicine as scaffolds for cell encapsulation and as matrices for the controlled release of therapeutic agents. The gelation process is typically rapid and occurs under physiological conditions, making it suitable for in-situ applications.
Logical Relationship in Hydrogel Formation:
Caption: Logical relationship of factors influencing PEG-maleimide hydrogel properties.
Quantitative Data
The following tables summarize key quantitative parameters related to maleimide-thiol bioconjugation. While specific data for this compound is limited in the public domain, the provided data for general maleimide chemistry offers valuable insights into expected performance.
Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |
| Maleimide + Cysteine | ~10² - 10³ | pH 7.0, 25°C | |
| N-ethylmaleimide + Cysteine | Reaction completion in < 2 min | Solution | |
| Carbonylacrylic reagent + Thiol | 40.2 | - |
Table 2: Stability of Maleimide-Thiol Conjugates
| Conjugate | Condition | Half-life (t₁/₂) | Reference |
| N-alkyl succinimidyl thioether | pH 7.4, 37°C | ~1 day to several weeks | |
| Ring-opened succinamic acid thioether | pH 7.4, 37°C | > 2 years | |
| N-aminoethyl SITE | pH 7.4, 37°C | ~0.4 hours (hydrolysis) |
Detailed Experimental Protocols
Protocol for Antibody-Drug Conjugation with this compound-Drug
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-drug conjugate
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: N-acetylcysteine
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers (e.g., phosphate buffer, pH 6.5-7.5)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in a degassed reaction buffer.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Dissolve the this compound-drug in a minimal amount of an organic co-solvent like DMSO.
-
Add the dissolved linker-drug to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted linker-drug and quenching reagent.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Mass Spectrometry (MS) and Hydrophobic Interaction Chromatography (HIC).
-
Protocol for Protein Labeling with a this compound-Fluorophore
Materials:
-
Protein with accessible cysteine residues
-
This compound-fluorophore
-
Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Optional: TCEP
-
Purification method (e.g., gel filtration, dialysis)
-
DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer at a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the this compound-fluorophore in DMSO or DMF.
-
Add the fluorophore solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted fluorophore by gel filtration or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.
-
Protocol for Hydrogel Formation
Materials:
-
Multi-arm PEG-Maleimide (e.g., 4-arm PEG-Maleimide)
-
Thiol-containing crosslinker (e.g., Dithiothreitol - DTT)
-
Buffer solution (e.g., PBS, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the multi-arm PEG-Maleimide in the desired buffer.
-
Prepare a stock solution of the thiol-containing crosslinker in the same buffer.
-
-
Hydrogel Formation:
-
Mix the two precursor solutions in a 1:1 stoichiometric ratio of maleimide to thiol groups.
-
Gently vortex or pipette to ensure thorough mixing.
-
The gelation should occur rapidly, typically within minutes, at room temperature.
-
-
Characterization:
-
The physical properties of the hydrogel, such as swelling ratio, stiffness, and degradation rate, can be characterized using standard techniques.
-
Conclusion
This compound is a powerful and versatile tool for bioconjugation, enabling the creation of well-defined and stable conjugates for a wide range of applications in research and therapeutic development. Its utility in the synthesis of ADCs, the labeling of proteins, and the formation of biocompatible hydrogels underscores its importance in advancing the fields of targeted drug delivery, diagnostics, and regenerative medicine. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this valuable crosslinker in their work. Further optimization of reaction conditions may be necessary depending on the specific biomolecules and applications involved.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of SCO-PEG2-Maleimide in the Advancement of Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker component, which bridges these two entities, is of paramount importance to the safety and efficacy of the ADC. This technical guide provides an in-depth examination of SCO-PEG2-Maleimide, a heterobifunctional linker poised to offer significant advantages in the construction of next-generation ADCs. We will explore its core components, the dual-modality conjugation chemistry it enables, and its potential to create more stable, potent, and precisely engineered therapeutic agents. This guide includes representative data, detailed experimental protocols, and visualizations to aid researchers in harnessing the capabilities of this advanced linker technology.
Introduction to Antibody-Drug Conjugates and the Critical Role of Linker Technology
Antibody-Drug Conjugates are complex immunoconjugates designed to selectively deliver cytotoxic payloads to cancer cells.[1][2] This targeted delivery is achieved by leveraging a monoclonal antibody (mAb) that binds to a tumor-associated antigen.[1] The ADC is then internalized by the cancer cell, and the cytotoxic payload is released, leading to cell death.[2] The linker connecting the antibody and the payload is a critical determinant of the ADC's therapeutic index, influencing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release at the target site.[]
Maleimide-based linkers are widely used in ADC development due to their ability to react with thiol groups on cysteine residues of the antibody, forming a stable thioether bond. The incorporation of polyethylene glycol (PEG) spacers enhances the solubility and pharmacokinetic properties of the ADC. However, traditional maleimide-based linkers can suffer from instability in the bloodstream, leading to premature drug release through a retro-Michael reaction. Advanced linker technologies are continuously being developed to address these limitations and to enable more sophisticated ADC designs.
This compound: A Heterobifunctional Linker for Advanced ADC Construction
This compound is a heterobifunctional linker that integrates three key chemical moieties: a strain-promoted cyclooctyne (SCO), a two-unit polyethylene glycol (PEG2) spacer, and a maleimide group. This unique combination allows for two distinct and orthogonal conjugation reactions, opening up possibilities for creating more complex and precisely controlled ADCs.
-
Maleimide Group: The maleimide group facilitates the well-established conjugation to cysteine residues on the antibody. This reaction is highly efficient and proceeds under mild conditions. The stability of the resulting thiosuccinimide linkage can be enhanced by subsequent hydrolysis of the succinimide ring.
-
PEG2 Spacer: The short polyethylene glycol spacer improves the hydrophilicity of the linker-payload complex, which can enhance solubility and reduce aggregation of the final ADC.
-
Strain-Promoted Cyclooctyne (SCO): The cyclooctyne group is a key component for copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific conjugation of an azide-modified molecule, such as a second payload or a targeting ligand, without interfering with other functional groups on the antibody or the first payload.
The dual functionality of the this compound linker enables the development of ADCs with novel architectures, such as those with two different payloads to overcome drug resistance, or the attachment of imaging agents for diagnostics.
Quantitative Data on ADC Performance with PEG-Maleimide Linkers
While specific quantitative data for ADCs constructed with the this compound linker is not extensively available in the public domain, we can present representative data based on studies of ADCs utilizing similar PEG-maleimide linker technologies. These tables are intended to provide a general understanding of the performance metrics that can be expected.
Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Linker Type | Molar Excess of Linker-Payload | Reaction Time (hours) | Average DAR | Conjugation Efficiency (%) |
| Maleimide-PEG-Payload | 5 | 2 | 3.8 | >95 |
| Maleimide-PEG-Payload | 10 | 4 | 7.5 | >90 |
DAR is typically determined by hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | ADC Target | Payload | ADC IC50 (nM) | Free Payload IC50 (nM) |
| SK-BR-3 (HER2+) | HER2 | MMAE | 0.5 | 0.1 |
| BT-474 (HER2+) | HER2 | DM1 | 0.8 | 0.2 |
| MDA-MB-468 (HER2-) | HER2 | MMAE | >1000 | 0.1 |
IC50 values are typically determined using a cell viability assay after 72-96 hours of incubation.
Table 3: Representative Plasma Stability Data
| ADC Linker Type | Incubation Time (days) in Human Plasma | % Intact ADC Remaining |
| Conventional Maleimide-PEG | 1 | 80 |
| Conventional Maleimide-PEG | 7 | 50 |
| Stabilized Maleimide-PEG | 1 | 95 |
| Stabilized Maleimide-PEG | 7 | 85 |
Stability is often assessed by measuring the decrease in average DAR over time using LC-MS.
Table 4: Representative In Vivo Efficacy in Xenograft Models
| Xenograft Model | ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| NCI-N87 (Gastric Cancer) | Anti-HER2-MMAE ADC | 5 | 95 |
| JIMT-1 (Breast Cancer) | Anti-HER2-DM1 ADC | 10 | 88 |
Tumor growth inhibition is measured relative to a vehicle control group.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of an ADC using the this compound linker. Optimization will be required for specific antibodies and payloads.
Protocol for Antibody-Payload Conjugation via Maleimide
This protocol describes the conjugation of a payload-modified this compound linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-Payload conjugate
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine (NAC)
-
Sephadex G-25 desalting column
-
PBS, pH 7.2
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation Reaction:
-
Dissolve the this compound-Payload conjugate in DMSO to a concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody. The final concentration of DMSO should be below 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Add a 20-fold molar excess of NAC to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload and quenching agent.
-
The purified ADC can be stored at 4°C.
-
Protocol for Dual-Payload Conjugation using SPAAC
This protocol outlines the subsequent conjugation of a second, azide-modified payload to the SCO group on the ADC.
Materials:
-
Purified ADC with this compound-Payload 1
-
Azide-modified Payload 2
-
PBS, pH 7.4
Procedure:
-
SPAAC Reaction:
-
Dissolve the azide-modified Payload 2 in DMSO.
-
Add a 5- to 10-fold molar excess of the azide-payload to the purified ADC solution.
-
Incubate for 4-12 hours at room temperature or 37°C.
-
-
Purification:
-
Purify the dual-payload ADC using size-exclusion chromatography to remove the excess azide-payload.
-
Characterize the final product for DAR of both payloads.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).
-
Purity and Aggregation: Assess the purity and extent of aggregation using size-exclusion chromatography (SEC).
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target-expressing and non-expressing cancer cell lines using a cell viability assay.
-
Plasma Stability: Incubate the ADC in human plasma at 37°C and monitor the change in average DAR over time by LC-MS to assess linker stability.
Visualizations of Workflows and Signaling Pathways
Experimental Workflow for Dual-Payload ADC Synthesis
Caption: Workflow for synthesizing a dual-payload ADC using this compound.
Signaling Pathway for a Tubulin Inhibitor Payload (e.g., MMAE)
Caption: Downstream effects of a tubulin inhibitor payload like MMAE.
ADC Internalization and Payload Release Pathway
Caption: General mechanism of ADC cellular uptake and payload delivery.
Conclusion
The this compound linker represents a significant advancement in the field of antibody-drug conjugates. Its heterobifunctional nature provides researchers with the tools to construct novel ADCs with enhanced stability, precise drug-to-antibody ratios, and the potential for dual-payload strategies. While further research is needed to fully characterize ADCs built with this specific linker, the principles of its constituent parts—stabilized maleimide chemistry, the benefits of PEGylation, and the versatility of strain-promoted click chemistry—suggest a promising future for its application in developing more effective and safer cancer therapeutics. The protocols and representative data provided in this guide serve as a foundational resource for scientists and drug developers looking to explore the potential of this compound in their ADC programs.
References
An In-depth Technical Guide to the Thiol-Reactive Chemistry of SCO-PEG2-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thiol-reactive chemistry of SCO-PEG2-Maleimide, a heterobifunctional crosslinker. The document details the core reaction mechanism, stability considerations, quantitative data, and detailed experimental protocols relevant to its application in bioconjugation and drug development.
Introduction to this compound
This compound, systematically named Cyclooct-2-yn-1-yl (2-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)ethyl)carbamate, is a versatile crosslinking reagent. It comprises three key functional components:
-
A Maleimide Group : This moiety provides specific reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.
-
A Polyethylene Glycol (PEG) Linker : The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility in aqueous buffers and can reduce aggregation of the conjugated biomolecules.
-
A Cyclooctyne (SCO) Group : This strained alkyne enables copper-free "click chemistry" through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allowing for a secondary, orthogonal conjugation reaction.
This guide focuses on the thiol-reactive chemistry of the maleimide group, which is central to its primary application in bioconjugation.
Core Reaction Mechanism: Thiol-Maleimide Michael Addition
The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction.[1] In this mechanism, the nucleophilic sulfur atom of a thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[1] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1]
The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[2][3] Within this pH range, the thiol group is in equilibrium with its more nucleophilic thiolate anion form, which readily reacts with the maleimide. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, and the rate of hydrolysis of the maleimide ring also increases.
Caption: Thiol-Maleimide Michael Addition Reaction.
Quantitative Data on Thiol-Maleimide Reactions
The efficiency and stability of the thiol-maleimide conjugation are influenced by several factors, including pH, temperature, and the specific reactants. The following tables summarize key quantitative data, generalized from studies on various maleimide-thiol conjugations.
Table 1: pH Dependence of Thiol-Maleimide Reaction Kinetics
| pH Range | Predominant Thiol Form | Reaction Rate with Maleimide | Competing Reactions | Notes |
| < 6.5 | R-SH (protonated) | Very Slow | Low | The reaction is impractically slow for most applications. |
| 6.5 - 7.5 | R-SH ⇌ R-S⁻ (thiolate) | Fast and Selective | Minimal | Optimal range for selective thiol conjugation. |
| > 7.5 | R-S⁻ (thiolate) | Very Fast | Amine reaction, Maleimide hydrolysis | Loss of selectivity and increased hydrolysis of the maleimide group. |
Table 2: Stability of Maleimide-Thiol Conjugates
| Linkage Type | Condition | Half-life / Stability | Reference(s) |
| N-Alkyl Maleimide Adduct (Typical) | In thiol-containing buffer and serum | 35-67% deconjugation after 7 days | |
| N-Aryl Maleimide Adduct | In thiol-containing buffer and serum | <20% deconjugation after 7 days | |
| Hydrolyzed Thiosuccinimide Ring | Physiological conditions | Significantly increased stability, resistant to retro-Michael reaction |
Stability and Side Reactions
While the thioether bond formed is generally stable, the thiosuccinimide ring can undergo two competing reactions in a physiological environment:
-
Retro-Michael Reaction : This is the reverse of the initial conjugation, leading to the dissociation of the thiol from the maleimide. In a thiol-rich environment like the cytoplasm (e.g., high glutathione concentration), this can lead to "thiol exchange," where the conjugated molecule is transferred to other thiols.
-
Hydrolysis : The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This form is resistant to the retro-Michael reaction, effectively locking the conjugate. Strategies to enhance conjugate stability often focus on promoting this hydrolysis.
Caption: Stability Pathways of Maleimide-Thiol Adduct.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a thiol-containing protein, purification of the conjugate, and characterization.
General Workflow for Protein Conjugation
Caption: General Workflow for Protein Conjugation.
Detailed Protocol for Protein Conjugation
Materials:
-
Thiol-containing protein
-
This compound
-
Thiol-free buffer (e.g., 1x PBS, 100 mM HEPES, or 100 mM Tris, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography column)
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of free thiols.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules using a suitable purification method.
-
Size-exclusion chromatography (SEC) is a common method for separating the larger protein conjugate from smaller, unreacted components.
-
Dialysis or tangential flow filtration can also be used.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band.
-
Mass Spectrometry: Use techniques like ESI-MS or MALDI-TOF to confirm the mass of the conjugate and determine the degree of labeling (number of linker molecules per protein).
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used to determine the degree of labeling.
-
Sequential Conjugation Using the Cyclooctyne Group
The presence of the cyclooctyne (SCO) group on this compound allows for a second, orthogonal conjugation step via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is particularly useful for creating more complex bioconjugates, such as antibody-drug conjugates where the antibody is first linked to the maleimide end, and then a drug molecule with an azide group is "clicked" onto the cyclooctyne end.
Caption: Sequential Conjugation Workflow.
Conclusion
This compound is a powerful heterobifunctional linker that enables the precise and efficient conjugation of thiol-containing biomolecules. A thorough understanding of the thiol-maleimide Michael addition chemistry, including the factors that influence reaction kinetics and the stability of the resulting conjugate, is crucial for its successful application. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to construct well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The orthogonal reactivity of the cyclooctyne group further expands its utility, allowing for the creation of complex, multifunctional biomolecular constructs.
References
The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, bioconjugation has emerged as a powerful strategy to enhance the efficacy, safety, and pharmacokinetic profiles of biomolecules. At the heart of this technology lies the linker, a critical component that bridges a biological molecule with another entity, such as a drug, imaging agent, or nanoparticle. Among the diverse array of linkers, polyethylene glycol (PEG) linkers have become indispensable tools, prized for their unique physicochemical properties that address many of the challenges in drug development.[1][] This technical guide provides a comprehensive exploration of the benefits of utilizing PEG linkers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Benefits of PEG Linkers in Bioconjugation
The incorporation of PEG linkers into bioconjugates imparts a range of advantageous properties, primarily stemming from PEG's hydrophilicity, biocompatibility, and flexible structure.[3][4] These benefits collectively contribute to the development of more effective and safer therapeutics.
Enhanced Solubility and Stability
A primary advantage of PEGylation is the significant improvement in the aqueous solubility of hydrophobic drugs and proteins.[5] The repeating ethylene glycol units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the bioconjugate. This hydration layer not only enhances solubility but also contributes to the stability of the conjugate by preventing aggregation and protecting it from enzymatic degradation. This is particularly crucial for antibody-drug conjugates (ADCs), where hydrophobic payloads can otherwise lead to aggregation and rapid clearance from circulation.
Prolonged Circulation Half-Life and Reduced Immunogenicity
PEGylation is a well-established strategy to extend the in vivo circulation time of biotherapeutics. The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, leading to a longer half-life in the bloodstream. This "stealth effect" is further enhanced by the ability of the flexible PEG chain to create a neutral, hydrophilic shield that masks the bioconjugate from the host's immune system. By sterically hindering the interaction with opsonins and phagocytic cells of the reticuloendothelial system, PEG linkers minimize premature clearance. Furthermore, this shielding effect can mask antigenic epitopes on the surface of therapeutic proteins, thereby reducing their immunogenicity and the potential for adverse immune responses.
Improved Pharmacokinetics and Biodistribution
The enhanced stability and prolonged circulation time afforded by PEG linkers directly translate to improved pharmacokinetic (PK) profiles. The increased area under the plasma concentration-time curve (AUC) signifies greater drug exposure, which can lead to improved therapeutic efficacy. For ADCs, this allows for greater accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. Moreover, by mitigating non-specific uptake, PEG linkers can contribute to a wider therapeutic window and reduced off-target toxicity.
Quantitative Impact of PEG Linkers
The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker characteristics on key performance metrics.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| ADC Composition | PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| anti-Trop2-mPEG-MMAE | PEG8 | Slower clearance | - | |
| anti-Trop2-mPEG-MMAE | PEG12 | Slower clearance than PEG8 | - | |
| anti-Trop2-mPEG-MMAE | PEG24 | Slower clearance than PEG12 | - | |
| Trastuzumab-DM1 | Linear PEG24 | Faster clearance | - | |
| Trastuzumab-DM1 | Pendant (PEG12)2 | Slower clearance | - |
Table 2: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation
| ADC Composition | PEG Linker Length | HIC Retention Time (min) | Aggregation (%) | Reference |
| anti-Trop2-MMAE | No PEG | Not specified | High | |
| anti-Trop2-MMAE | PEG4 | Shorter than no PEG | Lower than no PEG | |
| anti-Trop2-MMAE | PEG8 | Shorter than PEG4 | Lower than PEG4 | |
| anti-Trop2-MMAE | PEG12 | Shorter than PEG8 | Lower than PEG8 |
Table 3: Influence of PEG Linker Architecture on Hydrodynamic Radius
| Protein | PEG Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Human Serum Albumin (HSA) | Unmodified | - | 3.5 | |
| HSA | Linear | 20 | 6.1 | |
| HSA | Branched | 20 | 6.4 | |
| α-lactalbumin | Linear | 20 | Not specified | |
| α-lactalbumin | Branched | 20 | No significant difference from linear |
Table 4: Enhancement of Drug Solubility by PEGylation
| Drug | PEG Polymer | Fold Increase in Solubility | Reference |
| Gliclazide | PEG 6000 (18% w/v) | 4.04 | |
| Carvedilol | PEG 4000 (1:4 ratio) | 5.08 | |
| Celecoxib | PEG 6000 | Significant enhancement |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of PEGylated bioconjugates. The following are representative protocols for key experiments.
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to the lysine residues of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer such as PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), perform buffer exchange into PBS.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated antibody from unreacted PEG and quenching buffer components using Size-Exclusion Chromatography (SEC).
-
Characterization: Analyze the purified PEGylated antibody using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Purification and Analysis by Size-Exclusion Chromatography (SEC)
SEC is a fundamental technique for purifying PEGylated proteins and analyzing their aggregation state.
Materials:
-
Purified PEGylated antibody solution
-
SEC column with an appropriate molecular weight fractionation range
-
SEC running buffer (e.g., PBS)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the running buffer until a stable baseline is achieved.
-
Sample Injection: Inject the purified PEGylated antibody solution onto the column.
-
Elution and Detection: Elute the sample with the running buffer at a constant flow rate. Monitor the elution profile by measuring the absorbance at 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the monomeric PEGylated antibody peak, separating it from high molecular weight aggregates and low molecular weight impurities.
-
Data Analysis: Analyze the chromatogram to determine the percentage of monomer, aggregate, and fragment. The retention time can be used to estimate the hydrodynamic radius of the conjugate.
Protocol 3: In Vitro Stability Assay
This assay assesses the stability of the bioconjugate in a biologically relevant matrix.
Materials:
-
PEGylated bioconjugate
-
Human or mouse plasma (or whole blood)
-
Incubator at 37°C
-
Analytical method to quantify the intact conjugate (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the PEGylated bioconjugate in the plasma or whole blood at a defined concentration at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Processing: Process the samples to stop any further degradation and to prepare them for analysis (e.g., protein precipitation or affinity capture).
-
Quantification: Analyze the samples using a validated analytical method to determine the concentration of the intact bioconjugate at each time point.
-
Data Analysis: Plot the concentration of the intact bioconjugate versus time to determine its stability profile and calculate its in vitro half-life. A study found a better correlation between in vitro and in vivo stability when using whole blood compared to plasma.
Protocol 4: Pharmacokinetic Study in Mice
This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a PEGylated bioconjugate.
Materials:
-
PEGylated bioconjugate
-
Female BALB/c mice (or other appropriate strain)
-
Dosing and blood collection equipment
-
Analytical method for quantifying the bioconjugate in plasma
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of mice.
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, and 168 hr) via an appropriate method (e.g., retro-orbital or tail vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance, volume of distribution, half-life, and AUC.
Visualizing Key Concepts and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to visualize concepts central to the use of PEG linkers in bioconjugation.
Caption: Mechanism of the PEG 'Stealth Effect'.
Caption: Workflow for ADC Development with PEG Linkers.
Conclusion
The strategic use of PEG linkers is a cornerstone of modern bioconjugation, offering a versatile and powerful approach to overcoming many of the inherent challenges in drug development. By enhancing solubility and stability, extending circulation half-life, and reducing immunogenicity, PEGylation has enabled the creation of a new generation of safer and more effective biotherapeutics. The ability to fine-tune the length and architecture of PEG linkers allows for the precise optimization of a bioconjugate's properties to suit a specific therapeutic application. As our understanding of the intricate interplay between linker chemistry and biological performance continues to grow, PEG linkers will undoubtedly remain a critical tool in the arsenal of researchers, scientists, and drug development professionals dedicated to advancing human health.
References
- 1. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. confluore.com [confluore.com]
An In-depth Technical Guide to SCO-PEG2-Maleimide for Protein Labeling and Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SCO-PEG2-Maleimide, a bifunctional linker that enables dual strategies for protein modification through two distinct and highly specific chemical reactions: the maleimide-thiol reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC). This unique combination offers researchers significant flexibility in designing complex bioconjugates, such as antibody-drug conjugates (ADCs), and in labeling proteins for various applications in diagnostics and fundamental research.
Core Concepts: A Dual-Functionality Linker
This compound incorporates two key reactive groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure facilitates a two-step, orthogonal labeling strategy.
-
Maleimide Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, which are most commonly found in the cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond.[1][2]
-
Spirocyclooctyne (SCO) Group: This strained alkyne is a key component for copper-free click chemistry. It reacts with azide-functionalized molecules via a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[3][4] This bioorthogonal reaction is highly specific and can be performed in complex biological environments without the need for a toxic copper catalyst.[]
The PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is often beneficial for biological applications.
Chemical Reactions and Mechanisms
Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol is a cornerstone of bioconjugation due to its high selectivity for cysteine residues under mild pH conditions (typically 6.5-7.5). At this pH, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the double bond of the maleimide ring.
Caption: Schematic of the Maleimide-Thiol Conjugation Reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a type of [3+2] cycloaddition between a strained alkyne (like the SCO group) and an azide. The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed without a catalyst. This makes it ideal for in vivo and in vitro applications where copper toxicity is a concern.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Quantitative Data Summary
The choice between maleimide-thiol chemistry and SPAAC often depends on the desired stoichiometry, reaction efficiency, and the nature of the biomolecules being conjugated. The following tables summarize key quantitative parameters for each reaction.
Table 1: Comparison of Maleimide-Thiol and SPAAC Conjugation Chemistries
| Parameter | Maleimide-Thiol Conjugation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Specificity | Highly specific for free thiols (cysteine residues). | Bioorthogonal; highly specific for azides. |
| Stoichiometry | Can result in multiple conjugations per protein, depending on the number of accessible cysteines, leading to a range of products. | Can achieve a more controlled 1:1 stoichiometry when the azide is introduced at a specific site. |
| Reaction Conditions | Optimal at pH 6.5-7.5. | Can be performed under a wide range of physiological conditions. |
| Catalyst Requirement | No catalyst required. | No catalyst required (copper-free). |
| Stability of Linkage | The resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to potential deconjugation, especially in the presence of other thiols. Hydrolysis of the succinimide ring can increase stability. | The triazole linkage formed is generally considered to be highly stable and irreversible. |
Table 2: Typical Reaction Parameters for Protein Labeling
| Parameter | Maleimide-Thiol Conjugation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Molar Ratio (Reagent:Protein) | 2:1 to 5:1 (maleimide to thiol) for optimal efficiency. | 3:1 (DBCO to azide) has been shown to be optimal in some cases. |
| Reaction Time | 30 minutes to 2 hours at room temperature. | Can range from minutes to several hours (e.g., 18 hours for optimal results in some VHH conjugations). |
| Temperature | Room temperature or 4°C. | Room temperature to 50°C (higher temperatures can increase reaction rates). |
| Typical Concentration | Protein at 1-10 mg/mL. | Can be performed at low micromolar concentrations. |
Experimental Protocols
The following are generalized protocols for protein modification using this compound. Optimization will be required for specific proteins and applications.
Protocol 1: Maleimide-Thiol Labeling of a Protein
This protocol describes the conjugation of the maleimide moiety of this compound to a thiol-containing protein.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of 2:1 to 5:1 (reagent to protein). Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified molecule to a protein that has already been labeled with this compound.
Materials:
-
SCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., azide-modified drug, fluorophore, or biotin)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Reagent Preparation: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
Conjugation Reaction: Add the azide-functionalized molecule to the SCO-labeled protein solution. A molar ratio of 3:1 (azide to protein) is a good starting point. The reaction can be performed at room temperature or elevated to 37-50°C to increase the rate. Incubate for 1 to 18 hours.
-
Purification: Purify the dual-labeled protein conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography (if a tag was introduced), or dialysis to remove unreacted azide-containing molecules.
-
Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful dual labeling.
Visualization of Workflows and Pathways
Caption: Experimental workflow for dual protein labeling using this compound.
Caption: Logical diagram illustrating the dual reactivity of this compound.
Applications in Research and Drug Development
The dual functionality of this compound makes it a powerful tool for creating sophisticated bioconjugates.
-
Antibody-Drug Conjugates (ADCs): A cytotoxic drug can be attached to an antibody via the SCO-azide reaction, while the maleimide end can be used to attach other molecules, such as imaging agents or polymers to modify pharmacokinetics. The stability of the triazole linkage is particularly advantageous for ADCs to prevent premature drug release.
-
Multifunctional Proteins: Two different functionalities can be introduced to a single protein. For example, a targeting moiety could be attached via one reaction, and a therapeutic or diagnostic agent via the other.
-
Protein Immobilization: Proteins can be attached to surfaces or nanoparticles in a specific orientation. The maleimide can react with a cysteine on the protein, and the SCO group can react with an azide-functionalized surface.
-
Fundamental Research: The orthogonal nature of the two reactions allows for precise studies of protein function, localization, and interaction in complex biological systems.
Conclusion
This compound offers a versatile and powerful platform for the advanced modification and labeling of proteins. By providing two distinct and highly specific conjugation chemistries on a single molecule, it enables the construction of complex and well-defined bioconjugates for a wide range of applications in research and therapeutic development. The choice of which chemistry to employ first will depend on the specific application and the stability of the reactants and products under the required reaction conditions. A thorough understanding of the principles and protocols outlined in this guide will aid researchers in successfully applying this valuable tool in their work.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Methodological & Application
Application Notes and Protocols for SCO-PEG2-Maleimide Bioconjugation
Introduction
SCO-PEG2-Maleimide is a heterobifunctional crosslinker that enables the covalent linkage of two different biomolecules. This linker contains two key reactive groups: a maleimide group that selectively reacts with sulfhydryl (thiol) groups on molecules like proteins or peptides, and a cyclooctyne (SCO) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity.[3][4] This powerful bioconjugation tool is particularly valuable in the development of advanced therapeutics like antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[5]
This document provides detailed protocols and reaction conditions for the effective use of this compound in bioconjugation applications.
Reaction Principle
The bioconjugation strategy involves a two-step process:
-
Maleimide-Thiol Conjugation: The maleimide group reacts with a free thiol group (e.g., from a cysteine residue on an antibody or protein) via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols within a specific pH range.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The s-cyclooctyne (SCO) end of the linker reacts with an azide-modified molecule. This reaction is a type of bioorthogonal click chemistry that proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for biological systems. The driving force for this reaction is the release of ring strain in the cyclooctyne.
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating the maleimide group of this compound to a thiol-containing protein (e.g., an antibody).
1. Materials and Reagents:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed. Avoid buffers containing thiols.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching reagent: β-mercaptoethanol or cysteine.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
2. Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
(Optional) If the protein's thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Remove the excess TCEP using a desalting column if necessary.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like cysteine or β-mercaptoethanol to a final concentration of approximately 10 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the SCO-functionalized protein (from Protocol 1) to an azide-modified molecule.
1. Materials and Reagents:
-
SCO-functionalized protein
-
Azide-modified molecule
-
Reaction Buffer: PBS or other suitable biological buffer (pH 7.4)
2. Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified molecule in the reaction buffer.
-
Ensure the SCO-functionalized protein is in a compatible buffer from the purification step of Protocol 1.
-
-
SPAAC Reaction:
-
Combine the SCO-functionalized protein and the azide-modified molecule in the reaction buffer. A 1:1 to 1:5 molar ratio of SCO-protein to azide-molecule is a good starting point, but this should be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the reaction rate. Reaction times may vary depending on the specific cyclooctyne derivative and azide used.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method such as SEC, affinity chromatography, or ion-exchange chromatography, depending on the properties of the conjugated molecules.
-
Data Presentation: Reaction Condition Summary
The following tables summarize the key quantitative parameters for the this compound bioconjugation reactions.
Table 1: Maleimide-Thiol Conjugation Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with amines can occur. Below pH 7.0, the reaction rate decreases. |
| Temperature | Room Temperature (20-25°C) or 4°C | 2 hours at RT or overnight at 4°C are typical incubation times. |
| Buffer | PBS, Tris, HEPES (thiol-free) | Buffers should be degassed to prevent re-oxidation of thiols. |
| Reactant Molar Ratio | 10-20:1 (Maleimide:Thiol) | A molar excess of the maleimide reagent is recommended to drive the reaction to completion. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |
Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.4 (Physiological) | SPAAC is bioorthogonal and generally insensitive to pH within a physiological range. |
| Temperature | Room Temperature (20-25°C) or 37°C | Reaction is typically fast at room temperature. |
| Buffer | PBS or other biological buffers | The reaction is compatible with most aqueous buffers. |
| Reactant Molar Ratio | 1:1 to 1:5 (SCO:Azide) | The optimal ratio should be determined empirically for each specific pair of molecules. |
| Catalyst | None required | SPAAC is a copper-free click chemistry reaction. |
Visualizations
Logical Workflow for this compound Bioconjugation
Caption: Workflow for two-step bioconjugation.
Reaction Mechanism of this compound
Caption: Two-step reaction mechanism schematic.
References
Application Notes and Protocols for SCO-PEG2-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-PEG2-Maleimide is a heterobifunctional crosslinker designed for the precise and efficient conjugation of biomolecules. It incorporates two distinct reactive functionalities: a strained cyclooctyne (SCO) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture enables a powerful, two-step conjugation strategy.
The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is highly efficient under mild, physiological conditions.
The SCO group facilitates copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), reacting with azide-containing molecules. This bioorthogonal reaction is characterized by its high selectivity and biocompatibility, as it does not require a cytotoxic copper catalyst.
The integrated PEG2 spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[1] These features make this compound an invaluable tool in the development of complex biomolecular structures, particularly in the field of antibody-drug conjugates (ADCs).[1][2]
Chemical Properties and Specifications
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁N₃O₇ | |
| Molecular Weight | 449.5 g/mol | |
| CAS Number | 2141976-23-8 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | |
| Storage | Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles. | |
| Purity | >95% |
Reaction Scheme
The dual reactivity of this compound allows for a sequential conjugation strategy. First, the maleimide group is reacted with a thiol-containing biomolecule (e.g., an antibody). Subsequently, the SCO group on the biomolecule-linker conjugate is reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via copper-free click chemistry.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Monoclonal Antibody)
This protocol details the first step of the conjugation, attaching the linker to a protein via its maleimide group.
Materials:
-
Thiol-containing protein (e.g., monoclonal antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA. It is critical to use a sulfhydryl-free buffer.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds to generate free thiols. Dithiothreitol (DTT) can also be used, but must be removed prior to adding the maleimide reagent.
-
Quenching solution: 1 M N-ethylmaleimide or 1 M L-cysteine in PBS.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
-
Anhydrous DMSO or DMF for preparing the linker stock solution.
Procedure:
-
Protein Preparation:
-
If the protein does not have accessible free thiols, disulfide bonds can be partially reduced. For antibodies, hinge-region disulfides can be selectively reduced.
-
Dissolve the protein in conjugation buffer to a concentration of 1-10 mg/mL.
-
To reduce disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column or dialysis against the conjugation buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rotation. Protect from light if the payload is light-sensitive.
-
-
Quenching (Optional but Recommended):
-
To cap any unreacted maleimide groups on the protein, add a 2-fold molar excess of N-ethylmaleimide or L-cysteine relative to the initial amount of this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
The purified protein-SCO conjugate is now ready for the subsequent click chemistry reaction or for storage.
-
Protocol 2: Copper-Free Click Chemistry Reaction with an Azide-Functionalized Molecule
This protocol describes the second step, conjugating an azide-containing payload to the SCO-functionalized protein.
Materials:
-
Purified protein-SCO conjugate from Protocol 1.
-
Azide-functionalized molecule (e.g., cytotoxic drug, fluorescent dye).
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
Ensure the protein-SCO conjugate is in the reaction buffer at a suitable concentration (typically 1-5 mg/mL).
-
-
Click Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the protein-SCO conjugate solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.
-
-
Purification:
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or dialysis to remove unreacted azide-payload and other impurities.
-
Characterization of the Conjugate
Thorough characterization of the final conjugate is critical to ensure its quality, efficacy, and safety.
| Parameter | Analytical Method(s) | Description | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), UV-Vis Spectroscopy | HIC is a powerful technique to separate species with different numbers of conjugated drugs. MS provides the exact mass of the conjugate, allowing for precise DAR determination. UV-Vis can provide an average DAR by measuring the absorbance of the protein and the drug. | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | SEC separates molecules based on size and is used to quantify the monomeric purity and detect the presence of aggregates or fragments. | |
| Conjugation Site | Peptide mapping using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | The ADC is digested into peptides, which are then analyzed by LC-MS/MS to identify the specific cysteine residues that have been conjugated. | |
| Residual Free Drug | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | RP-HPLC can be used to separate and quantify the amount of unconjugated drug remaining in the final ADC preparation. |
Experimental Workflow for ADC Development
Signaling Pathway: ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate targeting a cancer cell.
Troubleshooting and Considerations
-
Maleimide Hydrolysis: The maleimide group can hydrolyze in aqueous solutions, especially at pH > 7.5. Prepare maleimide stock solutions in anhydrous solvent and use them immediately.
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds. The inclusion of a chelating agent like EDTA in buffers can help prevent metal-catalyzed oxidation.
-
Retro-Michael Reaction: The thioether bond formed from the maleimide-thiol reaction can be susceptible to a reverse reaction, especially in the presence of other thiols like glutathione in vivo. While generally stable, this should be considered, and the stability of the conjugate should be assessed.
-
Steric Hindrance: For large biomolecules, steric hindrance may affect conjugation efficiency. Optimizing the molar ratio of the linker to the protein is crucial.
-
Purity of Reagents: Use high-purity reagents to avoid side reactions and ensure the quality of the final conjugate.
References
SCO-PEG2-Maleimide Protocol for Cysteine-Specific Conjugation: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-PEG2-Maleimide is a heterobifunctional crosslinker that enables the precise and efficient conjugation of molecules to cysteine residues on proteins, peptides, and other biomolecules. This linker incorporates three key elements: a sulfhydryl-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a cyclooctyne (SCO) moiety for subsequent copper-free click chemistry reactions. The maleimide group specifically reacts with the thiol group of a cysteine residue to form a stable thioether bond. This targeted approach is crucial in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules where site-specific modification is paramount. The PEG spacer enhances solubility and reduces steric hindrance, while the SCO group provides a bioorthogonal handle for further functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanism of Cysteine-Specific Conjugation
The conjugation of this compound to a cysteine-containing biomolecule proceeds via a Michael addition reaction. The maleimide group contains an electrophilic double bond that readily reacts with the nucleophilic thiol group (sulfhydryl group) of a cysteine residue. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether linkage.[1] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine residues, although the reaction with thiols is significantly faster at neutral pH.
Quantitative Data Summary
The efficiency and stability of the maleimide-thiol conjugation are critical parameters for successful bioconjugation. The following tables summarize key quantitative data gathered from relevant studies.
Table 1: Conjugation Efficiency of Maleimide-Functionalized Molecules
| Molecule 1 | Molecule 2 | Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | Maleimide-functionalized PLGA Nanoparticles | 2:1 | 30 min | Room Temperature | 84 ± 4 | [2] |
| 11A4 (nanobody) | Maleimide-functionalized PLGA Nanoparticles | 5:1 | 2 hours | Room Temperature | 58 ± 12 | [2] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Conjugate | Condition | Incubation Time | Temperature | Remaining Conjugate (%) | Reference |
| Maleimide-PEG Adduct | 1 mM Glutathione | 7 days | 37°C | ~70 | [3] |
| Mono-sulfone-PEG Adduct | 1 mM Glutathione | 7 days | 37°C | >95 | [3] |
Table 3: Reaction Kinetics of Maleimide-Thiol and SCO-Azide Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Reference |
| Maleimide-Thiol Conjugation | Maleimide and Cysteine | ~10² M⁻¹s⁻¹ | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne and Azide | 2.4 x 10⁻³ to 34 M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another thiol-free buffer such as Tris or HEPES.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Quenching Reagent: Cysteine or N-acetylcysteine.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP solution. Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column or dialysis against the conjugation buffer.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as cysteine or N-acetylcysteine, at a final concentration of 1-10 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation Workflow
This protocol outlines a typical workflow for the preparation of an ADC using a maleimide-containing linker like this compound.
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker payload
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.4
-
Reducing Agent: Dithiothreitol (DTT) or TCEP
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 10 mM Cysteine in PBS
-
Purification system (e.g., Protein A chromatography, SEC).
Procedure:
-
Antibody Reduction:
-
Dilute the antibody to the desired concentration in Reduction Buffer.
-
Add a calculated amount of reducing agent (e.g., DTT or TCEP) to partially or fully reduce the interchain disulfide bonds. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 30-90 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation:
-
Immediately after reduction and buffer exchange, add the this compound linker payload (dissolved in a suitable organic co-solvent like DMSO) to the reduced antibody. A typical molar excess of the linker payload is 5-10 fold over the available thiol groups.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to cap any unreacted maleimide groups on the linker payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using Protein A chromatography to remove unconjugated linker payload and other impurities, followed by SEC for buffer exchange and removal of aggregates.
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, aggregation, and binding affinity.
-
Visualizations
References
Optimal pH for SCO-PEG2-Maleimide Thiol Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of SCO-PEG2-Maleimide in thiol conjugation reactions. The success of this bioconjugation technique is critically dependent on the reaction pH, which influences reaction rate, selectivity, and the stability of both the maleimide reactant and the resulting thioether bond.
Introduction
The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, enabling the precise and stable linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to PEGylation and surface modification. This Michael addition reaction is highly efficient and selective for thiols under specific conditions. The this compound reagent incorporates a flexible PEG2 linker, offering spatial advantages in many applications. However, achieving optimal conjugation efficiency and yield requires careful control of the reaction environment, with pH being the most critical parameter.
The Critical Role of pH
The pH of the reaction buffer governs the fine balance between several competing factors in the maleimide-thiol reaction:
-
Thiolate Anion Formation: The reaction proceeds through the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring. The concentration of the reactive thiolate species is pH-dependent, increasing with higher pH as the thiol group (R-SH) deprotonates.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases significantly at alkaline pH (pH > 7.5).[1][2] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[1]
-
Reaction with Amines: At pH values above 7.5, primary amines (e.g., from lysine residues in proteins) can compete with thiols in reacting with the maleimide group, leading to a loss of selectivity.[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Stability of the Conjugate: While the formed thioether bond is generally stable, the succinimide ring can undergo hydrolysis over time, particularly at higher pH. However, this ring-opened product is stable and does not readily undergo retro-Michael reaction.
The optimal pH for the this compound thiol reaction is therefore a compromise that maximizes the concentration of the reactive thiolate while minimizing side reactions.
Data Summary: pH Effects on Maleimide-Thiol Reaction
The following table summarizes the key characteristics of the maleimide-thiol reaction at different pH ranges.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols vs. Amines | Maleimide Hydrolysis Rate | Overall Recommendation |
| < 6.5 | Slow | High | Low | Suboptimal due to slow kinetics. The thiol group is largely protonated, reducing its nucleophilicity. |
| 6.5 - 7.5 | Fast | Very High | Moderate | Optimal range for most applications. Provides a good balance between reaction rate and selectivity. |
| > 7.5 | Very Fast | Decreased | High | Not recommended due to increased competition from amine reactions and rapid maleimide hydrolysis. |
Experimental Protocols
This section provides a general protocol for the conjugation of a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.
Materials
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5. The buffer should be degassed to prevent oxidation of thiols.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent (Optional): A small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Anhydrous DMSO or DMF for dissolving this compound.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Protocol
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
Optional (Disulfide Reduction): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP is recommended over DTT as it does not need to be removed prior to the addition of the maleimide reagent.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Aqueous storage of maleimides is not recommended due to hydrolysis.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The longer incubation at a lower temperature is recommended for sensitive proteins.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) can be added to the reaction mixture at the end of the incubation period.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted this compound and other small molecules from the conjugate using a suitable purification method such as size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.
-
Visualizing the Workflow and Reaction
Experimental Workflow
References
Application Note: A Practical Guide to Disulfide Bond Reduction for SCO-PEG2-Maleimide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction Site-specific bioconjugation is a cornerstone of modern drug development, enabling the creation of precisely engineered molecules such as antibody-drug conjugates (ADCs). The thiol-maleimide reaction is a widely utilized method for achieving such site-selectivity by targeting cysteine residues.[1] However, in many proteins and peptides, cysteine residues exist as oxidized disulfide bonds (S-S), which are unreactive towards maleimides.[2] Therefore, a critical preceding step is the selective reduction of these disulfide bonds to generate free sulfhydryl (-SH) groups. This application note provides a detailed guide and protocols for the reduction of disulfide bonds in proteins and peptides for subsequent conjugation with SCO-PEG2-Maleimide, a heterobifunctional linker.
Principle of the Reaction
The overall process involves two key chemical transformations: the reduction of a disulfide bond to yield two free thiols, followed by the Michael addition reaction between the newly formed thiols and the maleimide moiety of the this compound linker.
1. Disulfide Bond Reduction The reduction of solvent-accessible disulfide bridges is the initial step in the conjugation sequence.[3] This is typically achieved using reducing agents such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a potent, odorless, and thiol-free reducing agent that is effective over a broad pH range.[4] It reduces disulfide bonds through a nucleophilic attack by the phosphorus atom.[5] A key advantage of TCEP is that in some cases, it does not need to be removed before the maleimide conjugation step, although recent studies suggest that TCEP can react directly with maleimides, making its removal advisable for optimal efficiency.
-
DTT (Dithiothreitol): Also known as Cleland's Reagent, DTT is a strong reducing agent that operates via a two-step thiol-disulfide exchange. It forms a stable six-membered ring with an internal disulfide bond after reducing the target disulfide. DTT is most effective at a pH above 7. Since DTT itself contains thiol groups, it is crucial to remove any excess DTT before introducing the maleimide reagent to prevent competition for the conjugation site.
2. Thiol-Maleimide Conjugation The conjugation of this compound to the reduced protein is achieved through the reaction of the maleimide group with the free sulfhydryl groups. This reaction is a Michael addition that forms a stable thioether bond.
-
pH Dependence: The thiol-maleimide reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react competitively with primary amines, such as the side chain of lysine residues.
-
Potential Side Reactions: The stability of the resulting thiosuccinimide linkage can be a concern. Potential side reactions include hydrolysis of the maleimide ring (especially at higher pH), which renders it unreactive, and a retro-Michael reaction, which can lead to payload migration. For conjugations involving an N-terminal cysteine, a thiazine rearrangement can occur, particularly at neutral or basic pH.
Data Presentation
Table 1: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Phosphine-based reduction | Thiol-disulfide exchange |
| Optimal pH | Broad (1.5 - 9.0) | 7.1 - 9.0 |
| Thiol-Containing | No | Yes |
| Removal Required | Recommended, as it can react with maleimides | Yes, essential to prevent competition |
| Odor | Odorless | Pungent |
| Stability | More stable in solution than DTT | Less stable, solutions should be made fresh |
Table 2: Recommended Reaction Conditions for Disulfide Reduction
| Parameter | TCEP | DTT |
| Concentration | 5-50 mM for complete reduction; 10-100x molar excess for partial reduction | 1-10 mM for protein reduction; up to 100 mM for complete reduction |
| Incubation Time | 10 - 30 minutes | 10 - 30 minutes |
| Temperature | Room Temperature (can be increased to 37°C) | Room Temperature to 56°C |
| Buffer | Phosphate, HEPES, Tris (Note: less stable in phosphate buffers) | Phosphate, HEPES, Tris |
Table 3: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Condition |
| pH | 6.5 - 7.5 |
| Buffer | Phosphate, HEPES, Tris (must be free of amines and thiols) |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (should be optimized) |
| Incubation Time | 1-2 hours to overnight |
| Temperature | 4°C to Room Temperature |
Experimental Workflow & Protocols
Caption: Overall experimental workflow for disulfide reduction and maleimide conjugation.
Protocol 1: Disulfide Bond Reduction using TCEP
This protocol is often preferred due to TCEP's stability and lack of thiol groups.
Materials:
-
Protein/peptide solution (1-10 mg/mL in a suitable buffer)
-
Reaction Buffer: Degassed, amine-free, and thiol-free buffer, e.g., 1x PBS, 100 mM HEPES, pH 7.0-7.5.
-
TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Protein: Dissolve the protein or peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare TCEP Stock: Prepare a fresh 0.5 M stock solution of TCEP in the reaction buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final concentration of 5-10 mM (or a 10-100 fold molar excess over the protein).
-
Incubation: Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.
-
TCEP Removal: Although sometimes considered optional, it is highly recommended to remove the TCEP to prevent reaction with the maleimide. Immediately process the sample through a desalting column equilibrated with the reaction buffer to separate the reduced protein from excess TCEP. The reduced protein is now ready for immediate use in the conjugation reaction.
Protocol 2: Disulfide Bond Reduction using DTT
Materials:
-
Protein/peptide solution (1-10 mg/mL)
-
Reaction Buffer: Degassed 1x PBS, 100 mM HEPES, pH 7.0-8.0.
-
DTT (Dithiothreitol)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein: Dissolve the protein or peptide in the degassed reaction buffer.
-
Prepare DTT Stock: Prepare a fresh 1 M DTT stock solution in water.
-
Reduction Reaction: Add the DTT stock solution to the protein solution to a final concentration of 1-10 mM. For complete reduction, concentrations up to 50-100 mM may be required.
-
Incubation: Incubate the mixture for 30 minutes at room temperature. For buried disulfide bonds, incubation at a higher temperature (e.g., 37°C or 56°C) may be necessary.
-
DTT Removal: This step is critical. Immediately remove the excess DTT using a desalting column or dialysis against the degassed reaction buffer. Failure to remove DTT will result in it competing with the protein's thiols for the maleimide reagent.
Protocol 3: this compound Conjugation
Materials:
-
Reduced protein/peptide solution (from Protocol 1 or 2)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Solution (optional): e.g., 1 M L-cysteine or β-mercaptoethanol
Procedure:
-
Prepare Maleimide Stock: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution. A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the SCO moiety is light-sensitive.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching solution like L-cysteine to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and quenching reagent by desalting, dialysis, or size-exclusion chromatography (SEC).
Protocol 4: Quantification of Free Sulfhydryl Groups (Ellman's Assay)
This assay can be performed after the reduction step to confirm the generation of free thiols.
Materials:
-
Reduced protein sample
-
Ellman's Reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine standard for calibration curve
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 4 mg/mL.
-
Prepare Standard Curve: Prepare a series of known concentrations of a cysteine standard in the assay buffer.
-
Reaction: Add 50 µL of the DTNB solution to 2.5 mL of the assay buffer. Add a known volume of your reduced protein sample or standard to this mixture.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the solution at 412 nm. The yellow product, TNB2-, is indicative of free thiols.
-
Calculation: Quantify the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Chemical Reaction Pathway
Caption: Chemical pathway of disulfide reduction followed by maleimide conjugation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | Incomplete Disulfide Reduction: Buried disulfides may not be accessible. | Increase reducing agent concentration, temperature, or incubation time. Consider adding a denaturant (e.g., 6 M Guanidine HCl) if protein structure allows. |
| Re-oxidation of Thiols: Free thiols can re-form disulfide bonds in the presence of oxygen. | Use degassed buffers and flush reaction vessels with inert gas (N2 or Ar). Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation. | |
| Hydrolysis of Maleimide: The maleimide reagent degraded in aqueous solution. | Prepare aqueous solutions of the maleimide reagent immediately before use. Store stock solutions in an anhydrous solvent like DMSO at -20°C. | |
| Incorrect pH: Reaction pH is outside the optimal 6.5-7.5 range. | Verify and adjust the buffer pH. At pH < 6.5, the reaction rate slows significantly. | |
| Residual DTT: If DTT was used, it was not fully removed and competed for the maleimide. | Ensure complete removal of DTT via desalting or dialysis before adding the maleimide reagent. | |
| Non-specific Binding / Aggregation | Reaction with Amines: Reaction pH was too high (>7.5), leading to reaction with lysine residues. | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| Protein Instability: The reduction of structural disulfide bonds led to protein unfolding and aggregation. | Use milder reduction conditions (lower concentration of reducing agent, shorter time) to selectively target more accessible interchain disulfides. Optimize buffer conditions (e.g., additives, excipients). | |
| Heterogeneous Product | Partial Reduction: Not all target disulfide bonds were reduced equally. | This can be intentional for achieving a specific drug-to-antibody ratio (DAR). For full reduction, optimize reduction conditions as described above. |
| Inconsistent Molar Ratios: The ratio of maleimide to protein was not optimal. | Perform a titration experiment with varying molar ratios of the maleimide reagent to find the optimal condition for your specific protein. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCEP-Mediated Protein Reduction for Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-carboxyethyl)phosphine (TCEP) is a powerful, odorless, and thiol-free reducing agent widely used in protein biochemistry to cleave disulfide bonds.[1] Its stability over a broad pH range and resistance to air oxidation make it a superior choice over traditional reducing agents like dithiothreitol (DTT) for many applications, particularly in preparation for maleimide-based labeling of cysteine residues.[2][3] Maleimide chemistry is a cornerstone of bioconjugation, enabling the site-specific attachment of probes, dyes, and drugs to proteins and peptides. This document provides detailed application notes and protocols for the effective use of TCEP in reducing protein disulfide bonds prior to maleimide labeling.
Advantages of TCEP over DTT for Maleimide Labeling
TCEP offers several distinct advantages over DTT:
-
Odorless: TCEP is a non-volatile solid, eliminating the unpleasant odor associated with thiol-based reducing agents like DTT.[1]
-
Stability: It is more resistant to air oxidation and stable in aqueous solutions over a wider pH range.[1]
-
Effectiveness at Lower pH: TCEP is effective at reducing disulfides at lower pH values where DTT is largely inactive.
-
Irreversible Reduction: The reaction of TCEP with disulfide bonds is irreversible, driving the reduction reaction to completion.
-
Compatibility with Maleimides (with caveats): While some older literature suggests TCEP does not interfere with maleimide labeling, more recent studies indicate a direct reaction can occur, potentially reducing labeling efficiency. However, in many cases, excess TCEP at low millimolar concentrations does not need to be removed before maleimide labeling, simplifying workflows. In contrast, DTT contains a free thiol and must be removed before adding a maleimide reagent to prevent competition.
Quantitative Data Summary
The following tables summarize key quantitative parameters for TCEP-mediated protein reduction and subsequent maleimide labeling, compiled from various sources.
Table 1: Recommended Conditions for TCEP Reduction
| Parameter | Recommended Range | Notes | Citations |
| TCEP Concentration | 5-50 mM | Sufficient for most applications to achieve complete reduction within minutes at room temperature. | |
| 10-100-fold molar excess over protein | A molar excess is recommended to ensure a rapid and complete reaction. | ||
| Incubation Time | 15-30 minutes | For most standard reductions at room temperature. | |
| Up to 60 minutes | May be required for more resistant disulfide bonds. | ||
| Incubation Temperature | Room Temperature | Standard condition for most applications. | |
| On ice | Can help eliminate interference peaks in subsequent chromatography for some samples. | ||
| pH Range | 1.5 - 9.0 | TCEP is effective over a broad pH range. | |
| 7.0 - 7.5 | Ideal for preserving protein integrity and facilitating the subsequent thiol-maleimide reaction. |
Table 2: Recommended Buffers for TCEP Reduction and Maleimide Labeling
| Buffer | Recommended Concentration | Notes | Citations |
| Tris | 10-100 mM | Stable and compatible with TCEP and maleimide reactions. | |
| HEPES | 10-100 mM | Another stable and compatible buffer option. | |
| Borate | 50 mM | TCEP is stable in borate buffers. | |
| Phosphate (PBS) | 10-100 mM | Caution: TCEP is unstable in phosphate buffers, especially near neutral pH, and can be completely oxidized within 72 hours. If used, prepare TCEP solution immediately before use. |
Experimental Protocols
Protocol 1: General TCEP Reduction of Proteins for Maleimide Labeling
This protocol provides a general workflow for reducing protein disulfide bonds with TCEP and subsequent labeling with a maleimide-functionalized molecule.
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
TCEP Hydrochloride
-
Maleimide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Desalting column (optional, for TCEP removal)
Procedure:
-
Prepare Protein Sample: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Degas the buffer by applying a vacuum or bubbling with an inert gas (e.g., nitrogen, argon) to minimize re-oxidation of thiols.
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Aliquot and store at -20°C for long-term use.
-
Initiate Reduction: Add the TCEP stock solution to the protein sample to achieve the desired final concentration (e.g., a 10-100 fold molar excess over the protein).
-
Incubate: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
(Optional) TCEP Removal: If high concentrations of TCEP are used or if maximum labeling efficiency is critical, remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Maleimide Conjugation: Add the maleimide stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Incubate: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove unreacted maleimide reagent by gel filtration, dialysis, or using a desalting column.
Protocol 2: In-Situ Reduction and Labeling of Antibodies
This protocol is adapted for antibodies where partial reduction of interchain disulfide bonds is often desired.
Materials:
-
Antibody
-
1X PBS (pH 7.2-7.4)
-
TCEP
-
Maleimide dye
-
Anhydrous DMSO
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in 1X PBS to a concentration of approximately 2 mg/mL.
-
Reduction: Add a ~10-fold molar excess of TCEP to the antibody solution.
-
Incubate: Incubate the reaction for approximately 30 minutes at room temperature. It is recommended to perform this step under an inert gas (N2 or Ar) to prevent re-formation of disulfide bonds.
-
Prepare Dye Stock Solution: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Labeling Reaction: Add the appropriate volume of the dye stock solution to the reduced antibody solution to achieve the desired dye-to-antibody molar ratio (typically 10-20:1).
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugated antibody using a desalting column or size-exclusion chromatography to remove excess dye.
Visualizations
TCEP Reduction of a Disulfide Bond
Caption: TCEP reduces a protein disulfide bond to two free thiols.
Experimental Workflow for Maleimide Labeling
Caption: A typical workflow for protein reduction and maleimide labeling.
Troubleshooting
| Problem | Possible Cause | Solution | Citations |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. Confirm reduction by SDS-PAGE under non-reducing conditions. | |
| Re-oxidation of thiols. | Work with degassed buffers and under an inert atmosphere. | ||
| TCEP interference with maleimide. | Remove excess TCEP using a desalting column before adding the maleimide reagent. | ||
| Hydrolysis of maleimide group. | Ensure the pH of the reaction buffer is between 6.5 and 7.5. Prepare maleimide stock solution fresh. | ||
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the percentage of organic co-solvent to a minimum. | |
| Protein instability upon reduction. | Optimize TCEP concentration and incubation time to avoid over-reduction, which can affect protein structure. |
Conclusion
TCEP is a highly effective reducing agent for preparing proteins for maleimide labeling. By carefully selecting the appropriate reaction conditions, including TCEP concentration, buffer composition, and pH, researchers can achieve efficient and specific labeling of cysteine residues. While TCEP offers significant advantages over traditional reducing agents, an understanding of its potential interaction with maleimides is crucial for optimizing labeling protocols and achieving desired conjugation efficiencies. The protocols and data presented here provide a comprehensive guide for the successful application of TCEP in bioconjugation workflows.
References
Application Notes and Protocols for SCO-PEG2-Maleimide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the successful conjugation of SCO-PEG2-Maleimide to thiol-containing molecules. The information is intended to guide researchers in optimizing their conjugation strategies to achieve high efficiency and reproducibility.
Introduction
The reaction between a maleimide group and a sulfhydryl (thiol) group is a widely utilized bioconjugation technique for covalently linking molecules. The this compound linker combines a strain-promoted alkyne (SCO) for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a maleimide group for specific reaction with thiols. This system is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other functionalized biomolecules. The maleimide group reacts specifically with free sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond.[1][2]
Molar Excess Recommendations
Optimizing the molar ratio of this compound to the thiol-containing molecule is critical for achieving efficient conjugation. While the ideal ratio is dependent on the specific reactants and their concentrations, a general guideline is to use a molar excess of the maleimide reagent.
A starting point for optimization is a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[3][4][5] However, for more dilute protein solutions, a greater molar excess may be necessary to achieve the same labeling efficiency. It is recommended to perform pilot experiments with varying molar ratios to determine the optimal conditions for each specific application.
| Molar Ratio (Maleimide:Thiol) | Target Molecule | Conjugation Efficiency | Notes |
| 2:1 | cRGDfK (cyclic peptide) | 84 ± 4% | Reaction completed in 30 minutes at room temperature. |
| 3:1 | cRGDfK (cyclic peptide) | ~100% | Reaction incubated for 2 hours. |
| 5:1 | 11A4 (nanobody) | 58 ± 12% | Optimal ratio for this specific nanobody after 2 hours of incubation. |
| 10:1 - 20:1 | General Proteins/Antibodies | Sufficient for most applications | A recommended starting range for optimization. |
| >20:1 | Dilute Protein Solutions | May be required | Higher excess can compensate for lower concentrations. |
Experimental Protocols
Preparation of Thiol-Containing Molecule
For proteins with existing disulfide bonds, reduction is necessary to generate free sulfhydryl groups for conjugation.
-
Materials:
-
Thiol-containing protein or molecule
-
Reaction Buffer: Degassed PBS, Tris, or HEPES buffer at pH 7.0-7.5. Avoid buffers containing thiols.
-
Reducing Agent (if necessary): TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not need to be removed prior to conjugation. A 10-100 fold molar excess of TCEP can be used. DTT (dithiothreitol) can also be used, but must be removed before adding the maleimide reagent.
-
Inert gas (e.g., argon or nitrogen)
-
-
Protocol:
-
Dissolve the protein to be labeled in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If disulfide bond reduction is required, add a 10-100x molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas, cap it, and incubate for 20-60 minutes at room temperature.
-
Conjugation Reaction
This protocol outlines the reaction between the prepared thiol-containing molecule and the this compound reagent.
-
Materials:
-
Thiol-containing molecule (prepared as above)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (as above)
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
Add the desired molar excess of the this compound stock solution to the solution of the thiol-containing molecule while gently stirring or vortexing.
-
Flush the reaction vial with an inert gas and seal it tightly.
-
Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.
-
Purification of the Conjugate
After the reaction, it is crucial to remove the excess, unreacted this compound.
-
Methods:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for separating the larger conjugate from the smaller, unreacted maleimide reagent. Desalting columns are a convenient option for rapid purification.
-
Dialysis: Can be used for water-soluble maleimides, but may be slow and less efficient for complete removal.
-
HPLC/FPLC: These methods can also be used for purification, depending on the nature of the conjugate.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for success.
Caption: Experimental workflow for this compound conjugation.
Reaction Mechanism
The underlying chemistry of the conjugation is a Michael addition reaction.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
Application Notes and Protocols for SCO-PEG2-Maleimide Conjugation to Peptides with N-terminal Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated bioconjugates with enhanced therapeutic properties. The SCO-PEG2-Maleimide linker is a versatile heterobifunctional reagent that facilitates the precise covalent attachment of a payload to a peptide via a maleimide group, which selectively reacts with the thiol side chain of a cysteine residue. This application note provides a detailed overview and experimental protocols for the conjugation of this compound to peptides featuring an N-terminal cysteine.
The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for thiols at a pH range of 6.5-7.5.[1] The incorporation of a polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate. Furthermore, the strained cyclooctyne (SCO) moiety allows for subsequent copper-free click chemistry, enabling the attachment of a second molecule of interest.
A critical consideration when conjugating to an N-terminal cysteine is the potential for an intramolecular rearrangement of the initial succinimidyl thioether adduct to a more stable thiazine structure.[1][2] This side reaction is pH-dependent and can impact the homogeneity and biological activity of the final conjugate.[2]
Data Presentation
The efficiency of maleimide-cysteine conjugation is influenced by several factors, including the molar ratio of reactants, reaction time, and pH. While specific optimization for this compound is recommended, the following tables provide representative data for maleimide-thiol conjugations.
Table 1: Influence of Reactant Molar Ratio and Reaction Time on Conjugation Efficiency
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time (minutes) | pH | Temperature | Conjugation Efficiency (%) |
| cRGDfK Peptide | 2:1 | 30 | 7.0 | Room Temp | 84 ± 4 |
| 11A4 Nanobody | 5:1 | 120 | 7.4 | Room Temp | 58 ± 12 |
Data adapted from a study on the conjugation of a peptide and a nanobody to maleimide-functionalized nanoparticles.
Table 2: Stability of Maleimide-Thiol Conjugates
| Conjugate | Condition | Incubation Time (days) | Remaining Conjugate (%) |
| Maleimide-PEG | PBS | 7 | >95 |
| Maleimide-PEG | 1 mM Glutathione | 7 | ~70 |
| Mono-sulfone-PEG | 1 mM Glutathione | 7 | >95 |
This data highlights the relative stability of the maleimide-thioether bond, particularly in the presence of competing thiols like glutathione.[3] The thioether bond formed from maleimide conjugation can be susceptible to retro-Michael reactions, leading to deconjugation.
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to a peptide with an N-terminal cysteine.
Materials
-
Peptide with an N-terminal cysteine
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris buffer, or HEPES buffer (pH 6.5-7.5), degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: High-performance liquid chromatography (HPLC) or size-exclusion chromatography (SEC)
Protocol 1: General Conjugation of this compound to a Cysteine-Containing Peptide
This protocol outlines the fundamental steps for the conjugation reaction.
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the peptide contains disulfide bonds that need to be reduced to free the cysteine thiol, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide reagent.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 1.5 to 20-fold) of the this compound solution to the peptide solution.
-
Mix gently and allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol in excess to react with any unreacted this compound.
-
-
Purification of the Conjugate:
-
Purify the peptide conjugate from unreacted peptide, excess this compound, and other reaction components using reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using analytical techniques such as LC-MS to verify the mass of the final product and analytical HPLC to assess purity.
-
Protocol 2: Minimizing Thiazine Formation
When working with peptides containing an N-terminal cysteine, the formation of a thiazine derivative is a potential side reaction. This protocol is designed to minimize this rearrangement.
-
pH Control:
-
Perform the conjugation reaction at a slightly acidic pH (6.0-6.5). This protonates the N-terminal amine, reducing its nucleophilicity and thereby disfavoring the intramolecular attack that leads to thiazine formation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction closely using analytical HPLC or LC-MS. The succinimidyl thioether and the thiazine isomer will likely have different retention times.
-
-
Purification:
-
If thiazine formation is observed, it may be possible to separate the two isomers using reverse-phase HPLC with an appropriate gradient.
-
Mandatory Visualizations
Reaction Scheme
Caption: Covalent bond formation between the peptide and linker.
Experimental Workflow
Caption: Step-by-step experimental workflow for conjugation.
Thiazine Formation Side Reaction
Caption: Potential side reaction leading to thiazine formation.
Conclusion
The this compound reagent provides a powerful tool for the site-specific modification of peptides bearing an N-terminal cysteine. By carefully controlling the reaction conditions, particularly the pH, researchers can achieve high conjugation efficiencies while minimizing unwanted side reactions. The resulting conjugates benefit from the enhanced solubility and biocompatibility conferred by the PEG spacer and are amenable to further modification via the SCO group. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the field of drug development to successfully implement this valuable bioconjugation strategy. It is, however, crucial to perform systematic optimization for each specific peptide and application to ensure the desired product quality and yield.
References
- 1. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: SCO-PEG2-Maleimide Stability
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the stability of SCO-PEG2-Maleimide and its conjugates in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for unreacted this compound in aqueous buffers?
A1: The primary concern for unreacted this compound is the hydrolysis of the maleimide ring. The maleimide group is susceptible to ring-opening hydrolysis, especially at neutral to alkaline pH, which renders it inactive and unable to conjugate with thiol groups.[1][2] For optimal stability in aqueous solutions, it is recommended to use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods only.[1] It is best practice to prepare aqueous solutions of maleimide reagents fresh for each experiment.[1]
Q2: After conjugation to a thiol (e.g., cysteine), what are the competing reactions that determine the stability of the resulting thioether bond?
A2: Once this compound reacts with a thiol, it forms a thiosuccinimide thioether bond. The stability of this conjugate is governed by two competing pathways:
-
Retro-Michael Reaction (Deconjugation): This is an undesirable reversal of the initial conjugation, where the thioether bond breaks.[3] This reaction is often initiated by other nucleophilic thiols present in the solution, such as glutathione (GSH) in a physiological environment, leading to thiol exchange.
-
Hydrolysis (Stabilization): The thiosuccinimide ring can undergo hydrolysis, which opens the ring to form a stable maleamic acid derivative. This ring-opened product is significantly more stable and resistant to the retro-Michael reaction, effectively locking the conjugate in place.
The interplay between these two reactions is critical for the long-term stability of the bioconjugate.
References
Technical Support Center: Labeling Inaccessible Cysteine Residues
Welcome to the technical support center for protein labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with labeling inaccessible cysteine residues.
Frequently Asked Questions (FAQs)
Q1: Why are some cysteine residues inaccessible for labeling?
Cysteine residues can be inaccessible due to being buried within the protein's three-dimensional structure, making them sterically hindered from reacting with labeling reagents.[1][2] The local microenvironment, including surrounding amino acid residues, can also influence the reactivity and accessibility of a cysteine's thiol group.[3][4] Computational tools can predict cysteine accessibility based on protein structures, aiding in the identification of these challenging residues.[5]
Q2: What are the primary strategies to label inaccessible cysteine residues?
There are two main approaches to label inaccessible cysteine residues:
-
Chemical Methods: These involve using reagents or conditions that can either transiently expose the buried cysteine or are small enough to access the restricted space.
-
Protein Engineering: This involves modifying the protein sequence to either replace the inaccessible cysteine with another amino acid or introduce a new, accessible cysteine at a desired location.
Q3: Can I predict which cysteines in my protein will be difficult to label?
Yes, several computational tools and servers are available to predict the accessibility and reactivity of cysteine residues based on the protein's sequence and/or structure. These tools analyze factors like solvent accessible surface area (SASA), pKa values, and the surrounding amino acid environment to predict which cysteines are likely to be buried or unreactive.
Troubleshooting Guides
Problem: Low or no labeling efficiency for a specific cysteine residue.
Possible Cause 1: The cysteine residue is buried within the protein structure.
-
Solution 1: Partial Denaturation. The use of mild denaturing conditions can transiently expose buried residues, allowing for their modification. It is critical to find a balance that exposes the target cysteine without irreversibly denaturing the protein.
-
Experimental Protocol: Urea Gradient Denaturation for Cysteine Labeling
-
Prepare a Urea Gradient: Prepare a series of buffers containing increasing concentrations of urea (e.g., 0 M, 1 M, 2 M, 4 M, 6 M, 8 M).
-
Protein Incubation: Incubate your protein in each urea concentration for a set period (e.g., 30-60 minutes) at room temperature.
-
Labeling Reaction: Add the thiol-reactive probe to each reaction mixture and incubate for the recommended time.
-
Quenching: Stop the reaction by adding a quenching reagent like DTT or β-mercaptoethanol.
-
Analysis: Analyze the labeling efficiency at each urea concentration using techniques like SDS-PAGE with fluorescence imaging or mass spectrometry.
-
-
-
Solution 2: Site-Directed Mutagenesis. If the protein's function is not dependent on the specific buried cysteine, consider mutating it to an amino acid like serine or alanine. Subsequently, a new cysteine can be introduced at a more accessible location on the protein surface for labeling.
Possible Cause 2: The thiol group of the cysteine is in a non-reactive state (oxidized).
-
Solution: Reduction of Disulfide Bonds. Ensure that the cysteine residue is in its reduced, free thiol state. Pre-treating the protein with a reducing agent can break any disulfide bonds that may be present.
-
Experimental Protocol: Protein Reduction Prior to Labeling
-
Reducing Agent: Treat your protein sample with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not interfere with maleimide-based labeling reactions.
-
Incubation: Incubate the protein with the reducing agent for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the labeling reagent, as it will compete for the probe. This can be achieved using size-exclusion chromatography or dialysis.
-
Labeling: Proceed with the labeling reaction immediately after removing the reducing agent.
-
-
Problem: Non-specific labeling of multiple cysteine residues.
Possible Cause: Presence of multiple accessible cysteine residues.
-
Solution: Reversible Cysteine Protection (CyMPL). The Cysteine Metal Protection and Labeling (CyMPL) method allows for the specific labeling of a target cysteine by reversibly protecting it with metal ions while other cysteines are blocked.
-
Experimental Workflow: Cysteine Metal Protection and Labeling (CyMPL)
Caption: Workflow of the CyMPL technique for specific cysteine labeling.
-
Quantitative Data: Metal Ion Concentration for Protection The optimal concentration of the protecting metal ion needs to be determined empirically. The table below provides a starting point for optimization.
-
| Metal Ion | Typical Concentration Range |
| Cadmium (Cd²⁺) | 1 µM - 1 mM |
| Zinc (Zn²⁺) | 10 µM - 5 mM |
Advanced Strategies for Inaccessible Cysteines
For particularly challenging cases, more advanced techniques can be employed:
-
Disulfide Tethering: This fragment-based drug discovery approach can be adapted for labeling. A library of disulfide-containing fragments is screened against the target protein under reducing conditions. Fragments that form a disulfide bond with the target cysteine can be identified by mass spectrometry.
-
Small Molecule Probes: The development of novel, small, and highly reactive chemical probes that can penetrate into buried pockets is an active area of research. These probes can sometimes access cysteine residues that are inaccessible to larger labeling reagents.
-
Proximity-Dependent Labeling: Techniques like BioID and APEX, which are traditionally used for mapping protein-protein interactions, can be adapted to label cysteines in the vicinity of a protein of interest. This can be useful for identifying and labeling cysteines in a specific cellular compartment or protein complex.
-
Logical Relationship: Proximity-Dependent Cysteine Labeling
Caption: Principle of proximity-dependent labeling for cysteines.
-
Experimental Protocols
Protocol 1: General Maleimide Labeling of Cysteine Residues
This protocol describes a general method for labeling accessible cysteine residues with a maleimide-functionalized probe.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., PBS or Tris, pH 7.2-7.5).
-
If the protein has been stored in the presence of reducing agents, they must be removed prior to labeling.
-
-
Reduction (Optional but Recommended):
-
Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
-
Probe Preparation:
-
Dissolve the maleimide probe in a compatible solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide probe to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-100 mM to quench any unreacted maleimide probe.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Probe:
-
Remove unreacted probe and quenching reagent by size-exclusion chromatography, dialysis, or spin filtration.
-
-
Verification of Labeling:
-
Confirm labeling by mass spectrometry to identify the modified cysteine residue(s).
-
Quantify labeling efficiency using UV-Vis spectroscopy (if the probe has a distinct absorbance) or by comparing protein concentration before and after labeling.
-
Protocol 2: Mass Spectrometry-Based Identification of Labeled Cysteines
This protocol outlines a typical workflow for identifying the specific cysteine residues that have been labeled.
-
Sample Preparation:
-
Take the labeled and purified protein from the previous protocol.
-
Denature the protein using 8 M urea or 6 M guanidinium hydrochloride.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate all cysteine residues (both labeled and unlabeled) with a reagent like iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Dilute the denatured and alkylated protein sample to reduce the denaturant concentration (< 1 M urea).
-
Add a protease (e.g., trypsin) at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and search for the mass shift corresponding to the labeling reagent on cysteine residues.
-
Data Summary Tables
Table 1: Comparison of Common Thiol-Reactive Probes
| Probe Chemistry | Reactivity | Specificity | Applications |
| Maleimides | High | High for thiols at neutral pH | General protein labeling, crosslinking |
| Iodoacetamides | High | High for thiols, can react with other nucleophiles at high pH | Cysteine blocking, quantitative proteomics (ICAT) |
| Disulfides | Moderate | Reversible, specific for thiols | Disulfide tethering, reversible labeling |
| Dansylaziridine | Moderate | Intrinsic fluorescence, potential for specific applications | Fluorescent labeling, requires further validation |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| No/Low Labeling | Buried Cysteine | Mild denaturation, site-directed mutagenesis |
| Oxidized Cysteine | Pre-treatment with reducing agents (TCEP) | |
| Non-specific Labeling | Multiple Reactive Cysteines | Reversible protection (CyMPL), site-directed mutagenesis |
| Protein Aggregation | Harsh Labeling Conditions | Optimize pH, temperature, and reagent concentration |
References
- 1. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation choice to eliminate buried free cysteines in protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HyperCys: A Structure- and Sequence-Based Predictor of Hyper-Reactive Druggable Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy-preds: An algorithm and a web service for the analysis and prediction of cysteine reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
side reactions of maleimide linkers in bioconjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions associated with maleimide linkers in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of maleimide linkers in bioconjugation?
A1: The main side reactions involving maleimide linkers are:
-
Hydrolysis: The maleimide ring can be opened by water (hydrolysis), especially at neutral to high pH, forming an inactive maleamic acid derivative. This can occur with the unreacted linker or the conjugated product.[1][][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a cysteine thiol is reversible. In a thiol-rich environment, like in vivo with glutathione, the conjugated molecule can be transferred to other thiols, leading to off-target effects.[1][4] This is a significant challenge for antibody-drug conjugates (ADCs).
-
Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the side chain of lysine residues, at pH values above 7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
Reaction with Histidine: The imidazole ring of histidine can also act as a nucleophile and react with maleimides, although this is less common and context-dependent.
-
Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring.
Below is a diagram illustrating the primary reaction and major side reactions of maleimide linkers.
Caption: Primary and side reactions of maleimide linkers.
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. Below pH 6.5, the reaction rate decreases, while above pH 7.5, the reactivity with amines increases, and the rate of maleimide hydrolysis also rises.
Q3: How can the stability of the maleimide-thiol linkage be improved?
A3: The stability of the thiosuccinimide linkage can be enhanced through several strategies:
-
Post-conjugation Hydrolysis: After the initial conjugation, the pH of the solution can be raised to 8.5-9.0 to intentionally hydrolyze the thiosuccinimide ring. The resulting ring-opened succinamic acid derivative is much more stable and not susceptible to the retro-Michael reaction.
-
Use of Next-Generation Maleimides: Certain modified maleimides are designed to be more stable or to undergo faster hydrolysis after conjugation. For example, maleimides with electron-withdrawing groups on the nitrogen atom can accelerate the rate of ring hydrolysis. Diiodomaleimides have also been shown to offer rapid bioconjugation with reduced hydrolysis of the unreacted linker.
-
Thiazine Rearrangement for N-terminal Cysteines: For peptides with an N-terminal cysteine, the natural rearrangement to a thiazine structure results in a more stable linkage.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting.
Question: Why am I observing low or no conjugation efficiency in my maleimide-thiol reaction?
Answer: Low conjugation efficiency can be due to several reasons. Here is a step-by-step guide to identify the cause:
Step 1: Verify the integrity of the maleimide linker.
-
Potential Cause: The maleimide group may have hydrolyzed before the reaction. Maleimides are sensitive to moisture and hydrolysis is accelerated in aqueous solutions, especially at neutral or alkaline pH.
-
Solution:
-
Store maleimide linkers as a solid at -20°C or as a stock solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.
-
Always prepare aqueous solutions of the maleimide linker immediately before use.
-
Allow the maleimide reagent to warm to room temperature before opening to prevent condensation.
-
Step 2: Ensure the availability of reactive thiols.
-
Potential Cause: The cysteine residues on your protein or peptide may be oxidized, forming disulfide bonds which do not react with maleimides.
-
Solution:
-
Reduce disulfide bonds prior to conjugation using a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it does not contain thiols and does not need to be removed before adding the maleimide. A 10-100 fold molar excess is common.
-
DTT (dithiothreitol) is also effective but must be removed before adding the maleimide linker, as it will compete for reaction.
-
Perform reactions in degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.
-
Step 3: Check the reaction conditions.
-
Potential Cause: The pH of the reaction buffer may be suboptimal.
-
Solution: Ensure the reaction buffer pH is between 6.5 and 7.5. Use non-amine-containing buffers like PBS, MES, or HEPES.
-
Potential Cause: The molar ratio of maleimide to thiol may be too low.
-
Solution: Increase the molar excess of the maleimide linker. A starting point of a 10-20 fold molar excess of the maleimide reagent relative to the protein is often recommended.
Caption: Troubleshooting workflow for low conjugation efficiency.
Issue 2: Poor In Vivo Stability of the Conjugate
Question: My maleimide conjugate is losing its payload in vivo. What is happening and how can I fix it?
Answer: The loss of payload in vivo is likely due to the retro-Michael reaction, where the thiosuccinimide bond is cleaved by endogenous thiols like glutathione.
-
Solution 1: Induce Post-Conjugation Hydrolysis. As mentioned in FAQ Q3, intentionally hydrolyzing the thiosuccinimide ring after conjugation will create a stable, irreversible bond. This can be achieved by incubating the conjugate at a pH of 8.5-9.0 until hydrolysis is complete, which can be monitored by mass spectrometry.
-
Solution 2: Use Next-Generation Maleimides. Employ maleimide linkers that are designed for greater stability or to facilitate rapid hydrolysis post-conjugation.
-
Solution 3: Storage Conditions. Store the purified conjugate in a buffer with a slightly acidic pH (e.g., pH 6.0) to minimize the rate of the retro-Michael reaction.
Data Presentation
Table 1: Influence of pH on Maleimide Reactions
| pH Range | Primary Reaction with Thiols | Side Reaction with Amines | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Reaction rate is slow | Negligible | Slow | Suboptimal for efficient conjugation |
| 6.5 - 7.5 | Optimal and chemoselective | Minimal | Moderate | Recommended for specific thiol conjugation |
| > 7.5 | Fast | Competitive reaction increases | Rate increases significantly | Loss of chemoselectivity |
Table 2: Stability of Maleimide-Thiol Conjugates
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Observation | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 days | ~50% | Significant instability due to retro-Michael reaction. | |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Substantially improved plasma stability. | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | High plasma stability. | |
| N-aryl maleimide conjugate | Mouse serum | - | Substantially better than N-alkyl maleimides | Enhanced stability. | |
| Hydrolyzed N-aminoethyl SITE | pH 7.4, 37°C | - | t1/2 of ~0.4 hours | Rapid hydrolysis leads to a stable product. |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.
1. Materials and Reagents:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-functionalized molecule (e.g., drug-linker)
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification equipment (e.g., desalting column, SEC, TFF)
2. Procedure:
-
Protein Preparation (Reduction):
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature. The reduced protein can often be used directly without removing the TCEP.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide solution to the reduced protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a small molecule thiol like cysteine or 2-mercaptoethanol in slight excess to react with any unreacted maleimide.
-
Incubate for about 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from unreacted reagents and byproducts using a suitable method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Analyze the conjugate using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling and confirm conjugation.
-
References
impact of steric hindrance on SCO-PEG2-Maleimide conjugation
Welcome to the technical support center for SCO-PEG2-Maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to steric hindrance and other challenges during the experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency can stem from several factors, with steric hindrance being a primary suspect, alongside reagent instability and suboptimal reaction conditions. Here is a systematic guide to troubleshooting this issue.
Potential Cause 1: Steric Hindrance Steric hindrance can prevent the reactive SCO (strained cyclooctyne) and maleimide groups from accessing their targets (azide and thiol, respectively).
-
At the Maleimide-Thiol Reaction: The cysteine's thiol group may be buried within the protein's 3D structure, making it inaccessible. Similarly, bulky groups near the maleimide can block the reaction site. For larger molecules, steric hindrance can be a significant factor requiring optimization of reactant ratios.[1] For instance, studies have shown that conjugating a small peptide required a 2:1 maleimide-to-thiol ratio, while a larger nanobody required a 5:1 ratio for optimal results.[1][2]
-
At the SCO-Azide Reaction (SPAAC): Strain-promoted azide-alkyne cycloaddition (SPAAC) can be more sensitive to steric hindrance than copper-catalyzed versions (CuAAC).[3] The bulky nature of the cyclooctyne ring itself can present challenges.[3] The structure of the azide is also critical; tertiary azides show a dramatic drop in reactivity with sterically demanding cyclooctynes compared to primary or secondary azides.
Solutions:
-
Increase Linker Length: If you suspect the PEG2 linker is too short, consider using a longer PEG linker (e.g., PEG4, PEG8, PEG12) to increase the distance between the two molecules being conjugated. This can alleviate steric clashes and improve accessibility to the reaction sites.
-
Optimize Molar Ratios: Increase the molar excess of the this compound linker. A common starting point is a 10-20 fold molar excess of the maleimide reagent relative to the thiol-containing molecule. However, this must be optimized for each specific system.
-
Denaturation/Refolding: For proteins where the target cysteine is buried, partial denaturation may be necessary to expose the residue. This is an advanced approach and must be carefully controlled to maintain the protein's function post-conjugation.
Potential Cause 2: Inactive Reagents
-
Maleimide Hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH levels above 7.5. The resulting maleamic acid is unreactive towards thiols.
-
Thiol Oxidation: The target cysteine residues on your protein or peptide may have formed disulfide bonds, which do not react with maleimides.
Solutions:
-
Fresh Reagent Preparation: Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.
-
Reduce Disulfide Bonds: Before conjugation, treat your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature is a common practice.
Potential Cause 3: Suboptimal Reaction Conditions
-
Incorrect pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Below pH 6.5, the reaction slows significantly. Above pH 7.5, side reactions with amines (e.g., lysine residues) become more prevalent, and maleimide hydrolysis accelerates.
Solution:
-
Buffer Optimization: Ensure your reaction buffer is maintained within the pH 6.5-7.5 range. Use degassed buffers to prevent thiol oxidation. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.
Question: My final conjugate is not stable. What could be the cause?
Answer: The primary cause of instability in maleimide-thiol conjugates is the reversibility of the thioether bond through a retro-Michael reaction. This is especially problematic in environments with high concentrations of other thiols, like glutathione in vivo, which can lead to payload exchange.
Solutions:
-
Induce Hydrolysis: After the conjugation is complete, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether. This is achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating until the reaction is complete, which can be monitored by mass spectrometry.
-
Thiazine Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, the conjugate can be encouraged to rearrange into a more stable six-membered thiazine ring.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugation? Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes the chemical reaction. In this specific context, it can occur when the bulky structure of a protein near a target cysteine residue prevents the maleimide group from approaching, or when bulky substituents on an azide-containing molecule block the SCO group. The PEG2 linker is designed to provide spacing to mitigate this, but may not always be sufficient.
Q2: How does the PEG linker influence steric hindrance? The Polyethylene Glycol (PEG) linker acts as a spacer, increasing the distance between the two molecules being conjugated. This increased distance can help overcome steric hindrance by allowing the reactive ends (SCO and maleimide) more freedom to orient themselves for successful reaction. If steric hindrance is an issue, using a linker with a longer PEG chain (e.g., PEG4, PEG8) is a common strategy.
Q3: What is the optimal pH for a two-step conjugation using a this compound linker? For the first step (maleimide-thiol reaction), the optimal pH is 6.5-7.5 to ensure high selectivity for thiols over amines and to minimize hydrolysis of the maleimide. The second step (SCO-azide reaction, or SPAAC) is generally less pH-sensitive and can often be performed under similar physiological conditions.
Q4: Can I use DTT to reduce disulfide bonds before maleimide conjugation? While DTT (dithiothreitol) is an effective reducing agent, it contains thiol groups itself. Therefore, any excess DTT must be completely removed after reduction and before adding the maleimide reagent to prevent it from competing with your target molecule. TCEP is often preferred as it is a non-thiol reducing agent and does not need to be removed before the maleimide reaction.
Q5: How can I confirm that my conjugation was successful? Several analytical techniques can be used:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.
-
Mass Spectrometry (MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the linker and second molecule.
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugate from unreacted starting materials, allowing for purification and confirmation.
Quantitative Data
Steric hindrance can significantly impact conjugation efficiency. The choice of reactants and their molar ratios are critical for overcoming these effects.
| Target Molecule | Linker/Reagent | Optimal Molar Ratio (Reagent:Target) | Observed Efficiency | Reference |
| cRGDfK (small peptide) | Maleimide-PEG-PLGA NPs | 2:1 | 84 ± 4% | |
| 11A4 Nanobody | Maleimide-PEG-PLGA NPs | 5:1 | 58 ± 12% | |
| Anti-FGFR1 Peptibody | PEG4-vcMMAE | Optimized | Successful conjugation, slight affinity decrease attributed to steric hindrance | |
| Tertiary Azides | ADIBO (a bulky cyclooctyne) | N/A (Kinetics Study) | Reactivity drops by several orders of magnitude compared to primary azides |
Experimental Protocols
General Two-Step Protocol for this compound Conjugation
This protocol outlines the general steps for first conjugating a thiol-containing protein (Protein-SH) with this compound, followed by conjugation with an azide-containing molecule (Molecule-N3).
Step 1: Maleimide-Thiol Conjugation
-
Protein Preparation and Reduction:
-
Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 20-60 minutes at room temperature.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in an anhydrous solvent like DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution. A starting molar excess of 10-20 fold of linker to protein is recommended, but should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC). This step is crucial to prevent the unreacted linker from interfering with the next step.
-
The product is now Protein-S-Maleimide-PEG2-SCO.
-
Step 2: SCO-Azide (SPAAC) Conjugation
-
Azide Molecule Preparation:
-
Dissolve the azide-containing molecule in a compatible buffer (often the same buffer from the purification step is suitable).
-
-
SPAAC Reaction:
-
Add the azide-containing molecule to the purified Protein-S-Maleimide-PEG2-SCO solution. A 2-5 fold molar excess of the azide molecule is a common starting point.
-
Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature. Reaction times may vary depending on the specific cyclooctyne and azide used.
-
-
Final Purification and Analysis:
-
Purify the final conjugate (Protein-S-Maleimide-PEG2-SCO-Molecule) using an appropriate method such as SEC or affinity chromatography to remove any unreacted azide molecule.
-
Analyze the final product using SDS-PAGE and Mass Spectrometry to confirm successful conjugation and assess purity.
-
Visualizations
Caption: General experimental workflow for a two-step this compound conjugation.
Caption: Diagram illustrating the concept of steric hindrance in bioconjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
storage conditions for SCO-PEG2-Maleimide to prevent degradation
This guide provides technical information and troubleshooting advice for the handling, storage, and use of SCO-PEG2-Maleimide to ensure its stability and reactivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To prevent degradation, this compound powder should be stored under desiccated conditions at -20°C and protected from light.[1][2] It is sensitive to moisture and light.[1][3] For optimal stability, storing under an inert gas is also recommended.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is crucial that the solvent is moisture-free to prevent hydrolysis of the maleimide group. Unused stock solutions can be stored at -20°C for up to one month, protected from light and moisture. Aqueous stock solutions are not recommended for storage as the maleimide group will hydrolyze and become non-reactive.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for the maleimide group is hydrolysis, which occurs in the presence of water and leads to the opening of the maleimide ring, rendering it unreactive towards thiol groups. The compound is also sensitive to light. Additionally, after conjugation to a thiol-containing molecule, the resulting thioether bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols.
Q4: How can I confirm the reactivity of my this compound before an experiment?
A4: While direct reactivity testing can be complex, you can infer its activity by ensuring proper storage and handling procedures have been followed. If you suspect degradation, it is best to use a fresh vial of the reagent. For critical applications, a small-scale pilot experiment with a control thiol-containing molecule can be performed to verify conjugation efficiency.
Storage Conditions Summary
For optimal stability and performance, adhere to the following storage conditions for this compound and its solutions.
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Powder | -20°C | Desiccated, Inert Gas | Protected from light | Up to 12 months from receipt |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C or -80°C | Sealed, Inert Gas | Protected from light | Up to 1 month at -20°C, 6 months at -80°C |
| Aqueous Solution | N/A | N/A | N/A | Not recommended for storage; use immediately |
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Problem: Low or no conjugation efficiency.
-
Possible Cause 1: Degraded this compound.
-
Solution: The maleimide group is susceptible to hydrolysis. Ensure the compound has been stored properly in a dry, dark environment at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use a fresh stock solution prepared in anhydrous DMSO or DMF.
-
-
Possible Cause 2: Inactive thiol groups on the target molecule.
-
Solution: Disulfide bonds in proteins or peptides must be reduced to free thiols for the reaction to occur. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and ensure it is subsequently removed before adding the maleimide reagent, as it will compete for the labeling reaction.
-
-
Possible Cause 3: Incorrect reaction buffer pH.
-
Solution: The thiol-maleimide reaction is most efficient and selective at a pH between 6.5 and 7.5. Buffers containing thiols (e.g., DTT) should not be used. Degas the buffer before use to minimize oxidation of thiols.
-
Problem: Conjugate appears unstable and loses activity over time.
-
Possible Cause: Retro-Michael reaction.
-
Solution: The thioether bond formed between the thiol and the maleimide can be reversible, especially in the presence of other thiols. For applications requiring high stability, consider strategies to stabilize the linkage, such as hydrolysis of the succinimide ring post-conjugation to form a more stable, ring-opened structure.
-
Troubleshooting Workflow
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a general guideline for conjugating this compound to a thiol-containing protein. Optimization may be required for specific applications.
-
Prepare the Protein Solution:
-
Dissolve the protein containing free thiols in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer). The protein concentration should typically be between 1-10 mg/mL.
-
If the protein contains disulfide bonds, reduce them using a 10-20 fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
-
-
Perform the Conjugation Reaction:
-
While gently stirring the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound by methods such as gel filtration, dialysis, or using a desalting column.
-
-
Store the Conjugate:
-
For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light.
-
For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). For storage up to a year, add glycerol to a final concentration of 50% and store at -20°C.
-
References
Validation & Comparative
A Comparative Guide to the Characterization of SCO-PEG2-Maleimide Labeled Antibodies
This guide provides a comprehensive comparison of SCO-PEG2-Maleimide labeled antibodies with other common antibody conjugation technologies. It is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate antibody labeling strategies.
Performance Comparison of Antibody Linkers
The choice of linker is critical in the development of antibody conjugates, impacting stability, efficacy, and homogeneity. Below is a summary of quantitative data comparing maleimide-PEG linkers with a common alternative, sulfone-PEG linkers.
| Performance Metric | Maleimide-PEG (e.g., this compound) | Sulfone-PEG | Key Considerations |
| Conjugation Efficiency | Typically >80% with engineered cysteines.[1][2] | >80% efficiency.[1][2] | Both chemistries offer high conjugation efficiency under optimized conditions. Reaction pH is a critical parameter for maleimide reactions to avoid side reactions with amines.[3] |
| Stability (in presence of 1mM Glutathione at 37°C for 7 days) | ~70% of conjugate remains intact. | >90% of conjugate remains intact. | Maleimide-thiol conjugates are susceptible to retro-Michael reactions, leading to deconjugation. Sulfone-based linkers form a more stable bond. |
| Reaction Conditions | pH 6.5-7.5, room temperature. | Can be slower than maleimide chemistry at room temperature, may require elevated temperature (e.g., 37°C) for optimal reaction speed. | Maleimide chemistry is generally faster and proceeds under milder conditions. |
| Homogeneity (DAR) | Can produce heterogeneous mixtures (DAR 0, 2, 4, 6, 8) when targeting native disulfide bonds. Site-specific conjugation to engineered cysteines improves homogeneity. | Similar to maleimide when targeting engineered cysteines, leading to good homogeneity. | Site-selection is key to achieving a defined drug-to-antibody ratio (DAR) for both linker types. |
| Impact on Binding Affinity | Generally minimal when conjugation is site-specific and outside the antigen-binding region. | Minimal impact on binding affinity with site-specific conjugation. | Proper characterization of binding affinity post-conjugation is essential for any linker chemistry. |
Experimental Protocols
Detailed methodologies for the characterization of this compound labeled antibodies are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
This protocol outlines the determination of the average number of drug-linker molecules conjugated to an antibody using Liquid Chromatography-Mass Spectrometry (LC-MS).
a. Sample Preparation (Deglycosylation):
-
Reconstitute the lyophilized antibody-drug conjugate (ADC) in deionized water to a concentration of 5 mg/mL.
-
To reduce spectral complexity, deglycosylate the ADC prior to analysis. This can be achieved using an enzyme such as PNGase F. Follow the enzyme manufacturer's protocol for deglycosylation.
-
For analysis of reduced light and heavy chains, treat the ADC with a reducing agent like dithiothreitol (DTT).
b. LC-MS Analysis:
-
Chromatography: Use a reversed-phase or size-exclusion chromatography column suitable for protein analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the ADC.
-
Flow Rate: Typically 0.5 mL/min.
-
Column Temperature: Can be elevated (e.g., 80°C) to improve peak shape for hydrophobic ADCs.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer such as a Q-TOF.
-
Acquire data in positive ion mode over a mass range appropriate for the intact ADC or its subunits.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for protein analysis.
-
c. Data Analysis:
-
Deconvolute the raw mass spectra using appropriate software (e.g., Agilent MassHunter BioConfirm) to obtain the molecular weights of the different ADC species.
-
Calculate the mass of the conjugated drug-linker.
-
Determine the number of conjugated drugs for each species by the mass difference from the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance of each species, determined from the peak intensities in the deconvoluted spectrum.
Analysis of Aggregates by Size Exclusion Chromatography (SEC)
SEC is used to separate and quantify high molecular weight species (aggregates) from the monomeric antibody conjugate.
a. Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
b. SEC Analysis:
-
Column: Use a size exclusion column appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: A phosphate buffer with salt (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0) is commonly used. For hydrophobic ADCs, the addition of an organic solvent like acetonitrile may be necessary to reduce secondary interactions with the column.
-
Flow Rate: Typically 0.35 - 0.5 mL/min.
-
Detection: UV at 280 nm.
c. Data Analysis:
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area.
Determination of Binding Affinity by ELISA
This protocol determines if the conjugation process has affected the antibody's ability to bind to its target antigen.
a. Plate Coating:
-
Dilute the target antigen to a recommended concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the antigen solution to each well of a high-binding 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
b. Blocking:
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
c. Antibody Incubation:
-
Prepare serial dilutions of the labeled antibody and the unlabeled control antibody in blocking buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate as described above.
d. Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
Add 100 µL of a TMB substrate solution and incubate until a color develops.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M H₂SO₄).
e. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the antibody concentrations and fit a sigmoidal curve to determine the EC50 value, which is a measure of the antibody's binding affinity.
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz, illustrate key processes in the characterization of this compound labeled antibodies.
References
A Comparative Guide to SCO-PEG2-Maleimide and Other PEGylated Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, profoundly influencing the stability, solubility, and in vivo performance of targeted therapies such as antibody-drug conjugates (ADCs). Among the diverse array of available linker technologies, PEGylated linkers are widely employed for their capacity to enhance the pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of SCO-PEG2-Maleimide, a short-chain PEGylated linker, with other common PEGylated and alternative linkers, supported by a summary of relevant experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a short polyethylene glycol (PEG) spacer of two ethylene glycol units. This linker features a strained cyclooctyne (SCO) group for copper-free click chemistry and a maleimide group for selective conjugation to thiol groups, typically found in cysteine residues of proteins. The PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final bioconjugate.
Performance Comparison of PEGylated Linkers
The performance of a PEGylated linker is evaluated based on several key parameters: conjugation efficiency, the stability of the resulting conjugate, and its impact on the overall pharmacokinetic profile. While direct comparative data for this compound is limited in publicly available literature, we can infer its performance characteristics by examining studies on structurally similar short-chain PEG-maleimide and alternative linkers.
Data Presentation:
Table 1: Comparison of Linker Chemistries for Bioconjugation
| Linker Type | Reactive Groups | Reaction Chemistry | Key Advantages | Key Disadvantages |
| This compound | Strained Cyclooctyne, Maleimide | Copper-free Click Chemistry, Michael Addition | Bioorthogonal conjugation, good thiol selectivity. | Maleimide linkage can be unstable. |
| Maleimide-PEGn | Maleimide, NHS Ester | Michael Addition, Amide Bond Formation | High thiol selectivity, well-established chemistry. | Potential for retro-Michael reaction leading to de-conjugation. |
| DBCO-PEGn | Dibenzocyclooctyne, NHS Ester | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | High stability of the triazole linkage, bioorthogonal. | Requires an azide-modified partner. |
| Mono-sulfone-PEGn | Mono-sulfone, NHS Ester | Thiol-ene Reaction | Forms a highly stable thioether bond.[1] | May have slower reaction kinetics compared to maleimides. |
Table 2: Impact of PEG Linker Length on ADC Performance
| Parameter | Shorter PEG Linker (e.g., PEG2, PEG4) | Longer PEG Linker (e.g., PEG8, PEG12) | Rationale |
| Hydrophilicity | Moderate increase | Significant increase | More PEG units lead to a larger hydration shell. |
| In Vitro Cytotoxicity | Generally higher | May be slightly reduced | Longer linkers can create steric hindrance at the target site. |
| Plasma Clearance | Faster | Slower | Increased hydrodynamic radius from longer PEG chains reduces renal clearance.[2] |
| In Vivo Efficacy | Variable | Often enhanced | Prolonged circulation and increased tumor accumulation.[3] |
| Conjugate Stability | Less impact on maleimide stability | Can sometimes influence the local microenvironment affecting hydrolysis rates.[4] | The inherent chemistry of the maleimide-thiol bond is the primary determinant of stability. |
Table 3: Stability of Thiol-Maleimide Conjugates
| Linker/Modification | Stability Characteristic | Half-life of Conjugate | Reference |
| Conventional N-alkyl Maleimide-Thiol Adduct | Susceptible to retro-Michael reaction and thiol exchange. | Can be as low as a few hours in reducing environments. | [5] |
| Hydrolyzed Maleimide-Thiol Adduct | Ring-opened succinamic acid form is highly stable and resistant to retro-Michael reaction. | Significantly extended, often lasting for days to weeks. | |
| Self-Hydrolyzing Maleimides | Designed to undergo rapid hydrolysis post-conjugation to stabilize the linkage. | Hydrolysis half-life can be in the range of a few hours, leading to a stable final product. | |
| Mono-sulfone-PEG Adduct | Forms a stable thioether bond that is resistant to deconjugation. | Retained >95% conjugation after 7 days in the presence of 1 mM GSH. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of different linkers. Below are methodologies for key experiments.
Antibody-Drug Conjugation via Maleimide Chemistry
This protocol outlines a general procedure for conjugating a maleimide-containing linker to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
This compound or other Maleimide-PEG-payload linker dissolved in an organic solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.2.
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Antibody Reduction: To generate free thiol groups, incubate the antibody solution with a 10- to 20-fold molar excess of TCEP at 37°C for 1-2 hours. This step reduces the interchain disulfide bonds.
-
Conjugation: Add the Maleimide-PEG-payload solution to the reduced antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is a common starting point.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light if using a photosensitive payload.
-
Purification: Remove unreacted linker and payload by purifying the resulting ADC using a size-exclusion chromatography (SEC) column.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Stability Assessment of ADCs
This protocol describes a method to evaluate the stability of the linker in the presence of a reducing agent, mimicking the in vivo environment.
Materials:
-
Purified ADC.
-
Human plasma or a solution of glutathione (GSH) in PBS.
-
Analytical methods for ADC characterization (e.g., HIC, RP-HPLC, LC-MS).
Procedure:
-
Incubation: Incubate the ADC at a known concentration in human plasma or a GSH solution (e.g., 1 mM) at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 24, 48, 72 hours).
-
Analysis: Analyze the samples to quantify the amount of intact ADC and any released payload. This can be achieved by HIC to monitor changes in the DAR profile or by LC-MS to identify and quantify the de-conjugated species.
-
Data Analysis: Plot the percentage of intact ADC over time to determine the stability of the conjugate.
Mandatory Visualization
Caption: Experimental workflow for the preparation and evaluation of an antibody-drug conjugate.
Caption: Competing pathways of maleimide-thiol conjugate stability.
Conclusion
This compound offers a bifunctional platform for bioconjugation, leveraging the selectivity of maleimide-thiol chemistry and the bioorthogonality of copper-free click reactions. As with other maleimide-based linkers, a primary consideration is the stability of the resulting thioether bond. The inherent instability of the succinimide ring to retro-Michael addition can be a significant drawback, potentially leading to premature drug release.
Strategies to mitigate this instability, such as post-conjugation hydrolysis or the use of "self-hydrolyzing" maleimides, are crucial for the development of robust and effective bioconjugates. Furthermore, the length of the PEG spacer plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the final product. While shorter PEG linkers like the PEG2 in this compound may be advantageous in certain contexts, longer PEG chains often lead to improved in vivo performance.
The selection of an appropriate linker requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired in vivo behavior. For applications demanding high stability, alternatives to conventional maleimides, such as mono-sulfone-based linkers or those utilizing click chemistry for the primary conjugation step, warrant serious consideration. Ultimately, empirical testing of different linker strategies, using the robust experimental protocols outlined in this guide, is essential for the successful development of novel bioconjugates.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
SCO-PEG2-Maleimide vs. SMCC: A Comparative Guide to Antibody Conjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the efficacy, stability, and therapeutic index of antibody-drug conjugates (ADCs). This guide provides an objective comparison of two heterobifunctional linkers: SCO-PEG2-Maleimide, which facilitates site-specific conjugation via bioorthogonal chemistry, and the conventional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is widely used for stochastic conjugation to native antibody residues.
Introduction to the Linkers
This compound is a modern linker that enables site-specific conjugation. It features a cyclooctyne (SCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG2) spacer, and a maleimide group for reaction with thiol-containing payloads. This linker design allows for precise control over the location and number of conjugated drugs, leading to a more homogeneous ADC product.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a traditional linker that reacts with primary amines (e.g., lysine residues) on an antibody via its N-hydroxysuccinimide (NHS) ester and with thiol groups on a payload via its maleimide moiety. Conjugation with SMCC typically results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.
Mechanism of Action and Conjugation Strategy
The fundamental difference between these two linkers lies in their conjugation chemistry, which dictates the site-specificity and homogeneity of the resulting ADC.
This compound utilizes a two-step bioorthogonal conjugation strategy:
-
Site-specific modification of the antibody: An azide group is introduced at a specific site on the antibody, often through the incorporation of an unnatural amino acid or enzymatic modification.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The SCO group of the linker reacts specifically with the azide on the antibody to form a stable triazole linkage.
-
Payload conjugation: The maleimide group of the linker then reacts with a thiol-containing cytotoxic drug.
This approach leads to a well-defined ADC with a precise DAR.
SMCC employs a stochastic two-step conjugation process:
-
Antibody activation: The NHS ester of SMCC reacts with accessible primary amines on the antibody, primarily the ε-amino groups of lysine residues, forming stable amide bonds.
-
Payload conjugation: The maleimide group of the antibody-linker intermediate reacts with a thiol-containing payload to form a thioether bond.
This method results in a heterogeneous population of ADCs due to the random nature of the reaction with multiple lysine residues.
Quantitative Data Presentation
Direct head-to-head quantitative comparisons of ADCs prepared with this compound versus SMCC are limited in the public domain. However, a comparison can be drawn between the general performance characteristics of ADCs prepared via site-specific (representative of this compound) versus stochastic (representative of SMCC) conjugation methods.
| Feature | Site-Specific Conjugation (e.g., with this compound) | Stochastic Conjugation (e.g., with SMCC) |
| Drug-to-Antibody Ratio (DAR) | Homogeneous (e.g., DAR of 2 or 4) | Heterogeneous (mixture of DARs 0-8) |
| Product Homogeneity | High | Low |
| Reproducibility | High | Moderate |
| Potential for Aggregation | Lower, especially with hydrophilic linkers | Higher, particularly with hydrophobic payloads and high DARs |
| In Vivo Stability | Generally higher due to defined conjugation sites and stable linkages | Can be variable; maleimide-thiol linkage is susceptible to retro-Michael reaction leading to deconjugation[1] |
| Pharmacokinetics | More predictable and often improved | Can be complex due to the mixture of species |
| Therapeutic Window | Potentially wider due to improved homogeneity and stability | Can be narrower |
Experimental Protocols
Site-Specific Antibody Conjugation using this compound (Representative Protocol)
This protocol assumes the availability of an antibody with a site-specifically introduced azide group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Thiol-containing cytotoxic payload
-
Reaction buffers (e.g., PBS, pH 7.4 for SPAAC; pH 6.5-7.5 for maleimide reaction)
-
Quenching reagent for maleimide reaction (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
SPAAC Reaction:
-
To the azide-modified antibody solution, add a molar excess of this compound (typically 5-10 equivalents).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Remove excess this compound by buffer exchange using a desalting column equilibrated with a thiol-free buffer (pH 6.5-7.5).
-
-
Maleimide Conjugation:
-
Immediately add a molar excess of the thiol-containing payload (typically 1.5-5 equivalents per maleimide group) to the antibody-linker intermediate.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.
-
-
Characterization:
-
Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Stochastic Antibody Conjugation using SMCC
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC dissolved in an organic solvent (e.g., DMSO)
-
Thiol-containing cytotoxic payload
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting columns
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5).
-
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody. The molar ratio of payload to antibody will influence the average DAR and should be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unreacted payload and linker.
-
-
Characterization:
-
Determine the average DAR and distribution of species using HIC or mass spectrometry.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Beyond the Thiol-Maleimide Reaction: A Comparative Guide to Bioconjugation Chemistries
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of innovation. While maleimide chemistry has long been a workhorse for bioconjugation, particularly for targeting cysteine residues, its limitations, most notably the potential for conjugate instability, have spurred the development of a diverse toolkit of alternative strategies. This guide provides an objective comparison of key alternatives to maleimide chemistry, supported by experimental data and detailed methodologies to empower informed decisions in your research and development endeavors.
The thiol-maleimide Michael addition reaction is valued for its rapid kinetics and specificity for cysteine. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other thiols in a biological milieu, such as glutathione. This can compromise the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs).[1] This guide explores more stable and versatile alternatives.
Quantitative Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy hinges on a balance of factors including reaction kinetics, efficiency, stability of the resulting linkage, and the specific requirements of the biological system under study. The following table summarizes quantitative data for maleimide chemistry and its key alternatives. It is important to note that direct comparisons can be challenging as reaction conditions vary across studies.
| Bioconjugation Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Linkage Stability in Plasma/Serum | Key Advantages | Key Disadvantages |
| Thiol-Maleimide | 10² - 10³ | >90 | Moderate (Susceptible to retro-Michael reaction and thiol exchange)[2] | Fast kinetics, high specificity for thiols. | Linkage instability, potential for off-target effects. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻³ - 1 | >90 | High | Bioorthogonal, copper-free, good for live-cell applications.[3] | Slower kinetics compared to CuAAC and iEDDA. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10⁴ - 10⁵ | >95 | High | Very fast kinetics, high efficiency. | Requires copper catalyst which can be toxic to cells. |
| Inverse Electron Demand Diels-Alder (iEDDA) | 1 - 10⁶ | >95 | High | Extremely fast kinetics, bioorthogonal. | Tetrazine reagents can have stability issues. |
| Sortase-Mediated Ligation (SML) | Enzyme-dependent | >90 | High (Native peptide bond) | Site-specific, forms a natural peptide bond. | Requires specific recognition sequences, reaction can be reversible. |
| Formylglycine-Generating Enzyme (FGE) | Enzyme-dependent | High | High | Site-specific introduction of a bioorthogonal aldehyde handle. | Requires co-expression of FGE and a specific consensus sequence. |
| Photo-Click Chemistry (e.g., Thiol-Yne) | Light-dependent | High | High | Spatiotemporal control, metal-free. | Requires a light source, potential for photodamage. |
| Julia-Kocienski-like (e.g., Methylsulfonyl Phenyloxadiazole) | Fast | >90 | High | Forms a very stable linkage with thiols, good alternative to maleimides. | Newer chemistry, less established than others. |
In-Depth Look at Key Alternatives
Click Chemistry: SPAAC and iEDDA
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. For bioconjugation, the most prominent examples are the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse electron demand Diels-Alder (iEDDA) reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a toxic copper catalyst. This makes it highly suitable for live-cell and in vivo applications. While generally slower than copper-catalyzed versions, the development of new cyclooctynes has significantly increased reaction rates.
-
Inverse Electron Demand Diels-Alder (iEDDA): This reaction between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne) boasts exceptionally fast reaction kinetics, making it one of the fastest bioorthogonal reactions currently available. This allows for efficient labeling at very low concentrations.
Figure 1: Comparison of SPAAC and iEDDA click chemistry reactions.
Enzyme-Mediated Ligation: Precision Bioconjugation
Enzymatic methods offer unparalleled site-specificity, leading to homogenous bioconjugates.
-
Sortase-Mediated Ligation (SML): The bacterial transpeptidase Sortase A recognizes a specific peptide motif (LPXTG) and cleaves the threonine-glycine bond, subsequently ligating the C-terminus to an N-terminal oligoglycine sequence on another molecule. This creates a native peptide bond. While the reaction can be reversible, strategies exist to drive it towards completion.
-
Formylglycine-Generating Enzyme (FGE): FGE recognizes a consensus sequence (CXPXR) and converts the cysteine residue to a formylglycine (fGly), which contains a bioorthogonal aldehyde handle. This aldehyde can then be specifically targeted by hydrazide or aminooxy-functionalized molecules.
Figure 2: Overview of Sortase-mediated and FGE-based enzymatic ligations.
Unnatural Amino Acid Incorporation
A powerful strategy for introducing unique chemical handles into proteins involves the genetic incorporation of unnatural amino acids (UAAs). By engineering the translational machinery, UAAs with azides, alkynes, ketones, or other bioorthogonal groups can be site-specifically incorporated into a protein's sequence. This allows for precise control over the location and stoichiometry of conjugation. While highly specific, the efficiency of incorporating more than one UAA can be a limitation.
Experimental Protocols
General Experimental Workflow for Bioconjugation
The following diagram illustrates a generalized workflow applicable to many bioconjugation experiments.
Figure 3: A generalized workflow for a bioconjugation experiment.
Detailed Methodologies
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-containing protein with a DBCO-functionalized payload.
-
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized payload dissolved in a compatible solvent (e.g., DMSO).
-
Purification system (e.g., size-exclusion chromatography column).
-
-
Procedure:
-
Dissolve the azide-containing protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Add the DBCO-functionalized payload to the protein solution. A 2- to 10-fold molar excess of the DBCO reagent is typically used. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess payload and other small molecules.
-
Characterize the final conjugate to determine the degree of labeling and confirm its integrity.
-
Protocol 2: Sortase-Mediated Ligation (SML)
This protocol outlines the C-terminal labeling of a protein containing an LPXTG motif with a payload bearing an N-terminal oligoglycine sequence.
-
Materials:
-
Protein of interest with a C-terminal LPXTG tag.
-
Payload with an N-terminal (Gly)n tag (n=3-5).
-
Sortase A enzyme (e.g., pentamutant for improved activity).
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
-
Procedure:
-
Dissolve the LPXTG-tagged protein and the (Gly)n-tagged payload in the sortase reaction buffer. Typical concentrations range from 10 to 100 µM.
-
Add Sortase A to the reaction mixture. The enzyme is typically used at a 1:10 to 1:100 molar ratio relative to the protein substrate.
-
Incubate the reaction at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1-16 hours.
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purify the resulting conjugate to remove the sortase enzyme (which is often His-tagged for easy removal), unreacted protein, and payload.
-
Logical Decision-Making for Bioconjugation Strategy
Choosing the right bioconjugation chemistry is critical for success. The following decision tree provides a guide for selecting an appropriate method based on key experimental considerations.
Figure 4: A decision tree to guide the selection of a bioconjugation method.
Conclusion
The field of bioconjugation has moved far beyond its reliance on maleimide chemistry. The modern bioconjugation toolbox offers a wealth of robust and versatile alternatives, each with its own set of advantages. For applications demanding high stability and bioorthogonality, click chemistries like SPAAC and iEDDA are excellent choices. When precise site-specificity is paramount, enzymatic and UAA-based methods provide unparalleled control. By carefully considering the factors outlined in this guide, researchers can select the optimal chemistry to advance their scientific and therapeutic goals, leading to the creation of more effective and safer bioconjugates.
References
A Comparative Guide to Measuring Protein Labeling with SCO-PEG2-Maleimide and Alternatives
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is a critical step in the development of targeted therapeutics, diagnostics, and research tools. SCO-PEG2-Maleimide is a popular reagent for conjugating molecules to proteins via thiol groups on cysteine residues. However, the stability of the resulting linkage and the availability of alternative methods necessitate a careful evaluation of the available options. This guide provides an objective comparison of this compound with other labeling strategies, supported by experimental data and detailed protocols for measuring the degree of labeling.
Performance Comparison of Thiol-Reactive Labeling Reagents
The choice of a labeling reagent significantly impacts the stability, homogeneity, and functionality of the resulting bioconjugate. While this compound offers a straightforward approach for PEGylating proteins, several alternatives have been developed to address the limitations of traditional maleimide chemistry, primarily the potential for instability of the maleimide-thiol bond.
| Reagent Class | Target Moiety & Linkage | Key Advantages | Key Disadvantages | Reported Labeling Efficiency | Linkage Stability |
| This compound | Thiol (Cysteine); Thioether | Readily available, well-established chemistry. PEG spacer can improve solubility and reduce immunogenicity. | The thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[1] | 70-90%[2] | Moderate; can undergo thiol exchange. |
| Next-Generation Maleimides (NGMs) | Thiol (Cysteine); Re-bridged Thioether | Re-bridges disulfide bonds, leading to more homogeneous and stable conjugates.[3][4][5] Can achieve a drug-to-antibody ratio (DAR) of ~4 for IgG1s. | Requires reduction of disulfide bonds prior to labeling. | High, with over 90% re-bridged disulfide bonds reported. | High; resistant to retro-Michael reaction. |
| Self-Hydrolyzing Maleimides | Thiol (Cysteine); Ring-opened Thioether | The succinimide ring rapidly hydrolyzes to a stable ring-opened form, preventing the retro-Michael reaction. | May require specific buffer conditions to ensure complete hydrolysis. | High | Very High; the hydrolyzed form is highly stable. |
| Haloacetamides (e.g., Iodoacetamide) | Thiol (Cysteine); Stable Thioether | Forms a very stable, irreversible thioether bond. | Slower reaction kinetics compared to maleimides and can exhibit lower specificity, with potential for reaction with other residues like histidine at higher pH. | Generally high, but can be less specific. | Very High |
| Pyridyl Disulfides | Thiol (Cysteine); Disulfide | Forms a cleavable disulfide bond, which can be advantageous for applications requiring payload release. | The disulfide bond can be cleaved by reducing agents in vivo. | High | Cleavable |
| Click Chemistry (e.g., SPAAC) | Azide/Alkyne; Triazole | Bioorthogonal, highly specific, and efficient. Allows for precise control over the site of conjugation. | Often requires prior introduction of an azide or alkyne group onto the protein. | High | Very High |
Experimental Protocols for Measuring Degree of Labeling
Accurate determination of the degree of labeling (DOL) or drug-to-antibody ratio (DAR) is crucial for ensuring the quality, efficacy, and safety of bioconjugates. The following are detailed protocols for the most common analytical techniques.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR of antibody-drug conjugates (ADCs) under native (non-denaturing) conditions. It separates species based on their hydrophobicity, which increases with the number of conjugated molecules.
Protocol:
-
Sample Preparation: Dilute the antibody-drug conjugate to a final concentration of 1 mg/mL in the HIC mobile phase A.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% mobile phase B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method to HIC for DAR determination, often performed under denaturing conditions after reduction of the antibody.
Protocol:
-
Sample Preparation: Reduce the ADC sample (e.g., with DTT or TCEP) to separate the light and heavy chains.
-
Chromatographic System: An HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase column suitable for proteins (e.g., PLRP-S).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from approximately 20% to 60% mobile phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The DAR is calculated based on the relative peak areas of the unconjugated and conjugated light and heavy chains.
Mass Spectrometry (MS)
MS provides a direct measurement of the mass of the intact or reduced conjugate, allowing for precise determination of the number of attached labels. It is often coupled with liquid chromatography (LC-MS).
Protocol:
-
Sample Preparation: The sample can be analyzed intact or after reduction. For LC-MS, the sample is prepared as for HIC or RP-HPLC.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range for the intact or reduced antibody chains.
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the mass of each species. The DAR is determined by identifying the masses corresponding to the different drug-loaded forms and calculating their relative abundances.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for estimating the average degree of labeling.
Protocol:
-
Sample Preparation: Ensure the purified conjugate is in a buffer that does not interfere with absorbance readings at 280 nm and the dye's maximum absorbance wavelength (λmax).
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280).
-
Measure the absorbance at the λmax of the attached label (A_label).
-
-
Calculations:
-
Protein Concentration (M):
-
Correct the A280 for the absorbance of the label at 280 nm: A_prot = A280 - (A_label * CF) where CF is the correction factor (A280 of the free label / A_max of the free label).
-
Protein Concentration (M) = A_prot / (ε_prot * l) where ε_prot is the molar extinction coefficient of the protein at 280 nm and l is the path length in cm.
-
-
Label Concentration (M):
-
Label Concentration (M) = A_label / (ε_label * l) where ε_label is the molar extinction coefficient of the label at its λmax.
-
-
Degree of Labeling (DOL):
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for labeling and characterization.
Conclusion
Measuring the degree of labeling is a critical quality attribute for any bioconjugate. While this compound provides a functional approach, researchers must be aware of the potential for linkage instability. For applications requiring high stability, particularly in vivo, next-generation maleimides or alternative chemistries like click chemistry may offer superior performance. The choice of analytical method for determining the degree of labeling will depend on the required level of detail, with HIC and MS providing information on the distribution of species, while RP-HPLC and UV-Vis spectroscopy offer robust methods for determining the average degree of labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Stability of Thioether Bonds in Maleimide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linkage between a biological molecule and a payload, such as in antibody-drug conjugates (ADCs), is a critical factor influencing therapeutic efficacy and safety. The thioether bond, formed via the Michael addition of a thiol to a maleimide, is a widely used conjugation method. However, the resulting thiosuccinimide linkage is known to have stability issues, primarily due to a retro-Michael reaction, which can lead to premature drug release.[1][2] This guide provides a comparative analysis of the stability of the thioether bond in various maleimide conjugates and introduces more stable alternatives.
The Instability of the Thioether Bond: Retro-Michael Reaction
The primary mechanism for the degradation of maleimide-thiol adducts is the retro-Michael reaction, a process where the thioether bond is cleaved, reforming the original thiol and maleimide.[3][4] In a biological environment rich in thiols like glutathione (GSH), this can lead to a "thiol exchange," where the payload is transferred from the intended biological carrier to other molecules, causing off-target toxicity and reducing the therapeutic efficacy of the conjugate.[1]
Enhancing Stability: The Role of Hydrolysis
A key competing reaction to the retro-Michael reaction is the hydrolysis of the thiosuccinimide ring. This hydrolysis results in a ring-opened succinamic acid thioether, which is significantly more stable and resistant to the retro-Michael reaction. Therefore, strategies to enhance the stability of maleimide conjugates often focus on promoting this hydrolysis step.
Comparative Stability of Maleimide Conjugates
The stability of the thioether bond is highly dependent on the substituent attached to the nitrogen atom of the maleimide. Electron-withdrawing substituents can accelerate the rate of the stabilizing hydrolysis reaction. This section provides a quantitative comparison of the stability of different maleimide conjugates.
| Maleimide Derivative | N-Substituent Type | Thiol Source | Incubation Conditions | Half-life (t½) of Conjugate | Reference(s) |
| N-ethylmaleimide (NEM) | Alkyl | 4-mercaptophenylacetic acid (MPA) | Glutathione | 3.1 - 18 h | |
| N-ethylmaleimide (NEM) | Alkyl | N-acetylcysteine (NAC) | Glutathione | 3.6 - 258 h | |
| N-phenylmaleimide (NPM) | Aryl | 4-mercaptophenylacetic acid (MPA) | Glutathione | Significantly more stable than NEM conjugates | |
| N-aryl maleimides | Aryl | Cysteine (in ADC) | Thiol-containing buffer and serum (37°C) | >80% intact after 7 days | |
| N-alkyl maleimides | Alkyl | Cysteine (in ADC) | Thiol-containing buffer and serum (37°C) | 33-65% intact after 7 days | |
| Phenyloxadiazole sulfone | Alternative Linker | Cysteine | Human Plasma | t½ = 117 h | |
| Maleimide | Alkyl | Cysteine | Human Plasma | t½ = 59.9 h |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. The following are key experimental protocols used to evaluate the in vitro stability of maleimide conjugates.
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a workflow for assessing the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72, 96, 168 hours), take an aliquot of the plasma sample.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC remaining. The amount of intact ADC at each time point is compared to the amount at time 0 to determine the stability profile.
Protocol 2: Thiol Challenge Assay with Glutathione
This protocol describes a method to assess the stability of a thiol-reactive linker conjugate by monitoring its degradation over time in the presence of a high concentration of glutathione.
Materials:
-
Maleimide-conjugated molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a solution of the maleimide conjugate at a known concentration in PBS (pH 7.4).
-
To initiate the degradation study, add a physiologically relevant concentration of glutathione (e.g., 1-10 mM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the samples by RP-HPLC to quantify the remaining intact conjugate and any degradation or exchange products. The percentage of intact conjugate is plotted against time to determine the stability profile and calculate the half-life.
Visualizing Stability Pathways and Workflows
To better understand the chemical processes and experimental procedures involved in assessing maleimide conjugate stability, the following diagrams are provided.
References
A Comparative Guide to Analytical Techniques for SCO-PEG2-Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of s-tetrazinyl-cyclooctene (SCO)-PEG2-Maleimide conjugates. Understanding the structure, purity, and stability of these bioconjugates is critical for their application in drug delivery and targeted therapies. This document outlines the principles, experimental protocols, and comparative performance of various analytical methods, supported by experimental data where available.
Overview of Analytical Techniques
The characterization of SCO-PEG2-Maleimide conjugates involves the confirmation of two key reactions: the strain-promoted azide-alkyne cycloaddition (SPAAC) that forms the s-tetrazinyl-cyclooctene linkage, and the Michael addition of a thiol to the maleimide. A multi-faceted analytical approach is essential to fully characterize the resulting conjugate. The primary techniques covered in this guide are:
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
UV-Vis Spectroscopy
Additionally, we will touch upon alternative and complementary techniques such as Hydrophobic Interaction Chromatography (HIC) and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, thereby confirming successful conjugation and providing information on the purity and heterogeneity of the sample.
Comparison of MS Techniques
| Parameter | Native MS | Denaturing MS (LC-MS) |
| Principle | Analyzes the intact conjugate in its near-native, folded state under non-denaturing conditions. | Analyzes the conjugate under denaturing conditions (e.g., acidic pH, organic solvents), resulting in an unfolded state. |
| Information Provided | Confirmation of non-covalent complexes, determination of drug-to-antibody ratio (DAR) for antibody conjugates, and assessment of aggregation.[1] | Accurate molecular weight determination of the covalent conjugate and its subunits (e.g., light and heavy chains if applicable).[2][3][4] |
| Advantages | Preserves non-covalent interactions. Lower charge states can simplify complex spectra.[1] | High resolution and accuracy. Compatible with reversed-phase liquid chromatography for online separation. |
| Disadvantages | May have lower sensitivity and resolution compared to denaturing MS. Requires careful sample preparation to maintain the native state. | Destroys non-covalent interactions. Higher charge states can lead to more complex spectra for heterogeneous samples. |
| Typical m/z range | Higher m/z due to lower charge states. | Lower m/z due to higher charge states. |
Experimental Protocol: Intact Mass Analysis (Denaturing LC-MS)
-
Sample Preparation:
-
Dilute the this compound conjugate to a final concentration of 0.1-1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
For analysis of subunits (if applicable, e.g., in an antibody conjugate), reduce the sample with a reducing agent like dithiothreitol (DTT).
-
-
LC-MS System:
-
LC Column: A reversed-phase column suitable for proteins, such as a C4 or C8 column (e.g., Agilent PLRP-S, Waters BEH300 C4).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 60-80°C.
-
-
MS Detection:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Acquisition Mode: Positive ion mode.
-
Mass Range: m/z 500-4000.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate.
-
DOT Diagram: MS Analysis Workflow
References
Safety Operating Guide
Navigating the Disposal of SCO-PEG2-Maleimide: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of SCO-PEG2-Maleimide waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent, should follow the general guidelines for chemical waste disposal established by your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation :
-
Solid Waste : Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be segregated based on the solvent used. Do not mix aqueous solutions with organic solvent waste. Halogenated and non-halogenated organic solvents should also be kept in separate waste streams.[1]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid chemical waste.
-
-
Waste Container Selection and Labeling :
-
Use only chemically compatible containers with secure, leak-proof screw-on caps.[2] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[3][4] For mixtures, list all chemical components.
-
The label must also include the date of waste generation, the principal investigator's name, and the laboratory room number.
-
-
Storage of Chemical Waste :
-
Store waste containers in a designated satellite accumulation area near the point of generation.
-
Ensure that waste containers are kept closed except when adding waste.
-
Secondary containment, such as a larger, chemically resistant tray or bin, is crucial to contain any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the largest primary container.
-
Segregate incompatible waste types to prevent dangerous reactions. For example, keep acidic waste separate from basic waste.
-
-
Disposal of Empty Containers :
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and air-drying, and once free of any chemical residue, the container can be disposed of in the regular laboratory trash or recycling, provided any hazardous warning labels have been defaced or removed.
-
-
Arranging for Waste Pickup :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond established time and quantity limits.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Filling Limit | Do not fill liquid waste containers more than 80% full. | |
| Storage Time Limit | Hazardous waste must typically be collected within 90 days of the start of accumulation. | |
| Maximum Accumulation Volume | Typically up to 55 gallons of a single hazardous waste stream can be accumulated before requiring collection within three days. | |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the largest primary container. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
